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  • Product: 1H-indeno[1,2-c][1,2]oxazole
  • CAS: 82866-04-4

Core Science & Biosynthesis

Foundational

Whitepaper: Elucidating the Formation Mechanism of the 1H-Indeno[1,2-c]oxazole Ring System

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Whitepaper: Elucidating the Formation Mechanism of the 1H-Indeno[1,2-c][1][2]oxazole Ring System Abstract: The 1H-indeno[1,2-c][...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Whitepaper: Elucidating the Formation Mechanism of the 1H-Indeno[1,2-c][1][2]oxazole Ring System

Abstract: The 1H-indeno[1,2-c][1][2]oxazole scaffold represents a unique fused heterocyclic system with potential applications in medicinal chemistry and materials science. Understanding the fundamental mechanisms of its formation is critical for rational design, optimization of synthetic routes, and the exploration of novel derivatives. This technical guide provides an in-depth analysis of the primary pathway for constructing this ring system: the [3+2] cycloaddition reaction. We will explore the underlying principles of 1,3-dipolar cycloaddition, detail the generation and role of key reactive intermediates, present validated experimental protocols, and discuss the critical parameters that govern reaction outcomes, including regioselectivity and stereoselectivity.

Introduction: The Strategic Importance of Fused Heterocycles

Fused heterocyclic systems are privileged structures in drug discovery, often serving as rigid scaffolds that can precisely orient functional groups for optimal interaction with biological targets. The fusion of an indene framework with an isoxazole ring creates the 1H-indeno[1,2-c][1][2]oxazole system, a structure of significant synthetic interest. The isoxazole moiety itself is a key pharmacophore found in numerous approved drugs, valued for its ability to participate in various non-covalent interactions.[2] The core strategy for assembling such five-membered heterocyclic rings is the powerful and versatile 1,3-dipolar cycloaddition reaction.[3][4] This guide will deconstruct the mechanism as it applies specifically to the indenoisoxazole system, providing researchers with the foundational knowledge required for its synthesis and derivatization.

Core Mechanism: The [3+2] Cycloaddition Pathway

The formation of the isoxazole ring fused to an indene core is archetypally achieved through a [3+2] cycloaddition , also known as the Huisgen 1,3-dipolar cycloaddition.[4][5] This reaction is a concerted, pericyclic process involving a 4π-electron component (the 1,3-dipole) and a 2π-electron component (the dipolarophile).[5]

For the synthesis of the 1H-indeno[1,2-c][1][2]oxazole system, the reactants are:

  • The 1,3-Dipole: A nitrile oxide .

  • The Dipolarophile: The C1-C2 double bond of an indene derivative.

The nitrile oxide adds across the double bond of the indene ring to form the fused, five-membered isoxazole ring in a single, concerted transition state.[1]

Mechanism cluster_reactants Reactants cluster_product Product Indene Indene (Dipolarophile) TransitionState Concerted Transition State Indene->TransitionState 2π component NitrileOxide Nitrile Oxide (1,3-Dipole) NitrileOxide->TransitionState 4π component Product 1H-indeno[1,2-c][1,2]oxazole (dihydro derivative) TransitionState->Product Ring Formation Nitrile_Oxide_Generation Pathways to Nitrile Oxide Generation Aldoxime Aldoxime NitrileOxide R-C≡N⁺-O⁻ (Nitrile Oxide) Aldoxime->NitrileOxide Oxidation (e.g., NaOCl) HydroximoylChloride Hydroximoyl Chloride HydroximoylChloride->NitrileOxide Dehydrohalogenation (e.g., Et3N) Nitroalkane Primary Nitroalkane Nitroalkane->NitrileOxide Dehydration (e.g., PhNCO)

Caption: Common in situ generation methods for nitrile oxides.

The Cycloaddition: Mechanism and Regioselectivity

Once generated, the nitrile oxide rapidly undergoes the [3+2] cycloaddition with the indene. The reaction proceeds through a concerted mechanism where the π-electrons of the nitrile oxide and the indene double bond rearrange in a single transition state to form the new five-membered ring. [1] When an unsymmetrical dipolarophile like indene reacts with a nitrile oxide, the issue of regioselectivity arises. The addition can, in principle, yield two different regioisomers. For the reaction between acetonitrile N-oxide and indene, two isomeric products have been isolated, indicating that the regioselectivity is not absolute. [6]The distribution of these isomers is governed by a complex interplay of steric and electronic factors, which can be predicted using Frontier Molecular Orbital (FMO) theory. [5]The dominant isomer is typically the one resulting from the interaction of the highest occupied molecular orbital (HOMO) of one component with the lowest unoccupied molecular orbital (LUMO) of the other that has the smallest energy gap.

Field-Proven Experimental Protocol

This section provides a representative, self-validating protocol for the synthesis of a 3-substituted-1H-indeno[1,2-c]o[1][2]xazole derivative via the oxidation of an aldoxime.

Synthesis of 3-Phenyl-1,3a,4,8b-tetrahydroindeno[1,2-c]isoxazole

Objective: To synthesize the target indenoisoxazole via a one-pot, in situ generation and cycloaddition of benzonitrile oxide with indene.

Materials:

  • Benzaldoxime (1.0 eq)

  • Indene (1.2 eq)

  • Sodium Hypochlorite (aqueous solution, ~10-15%, 2.0 eq)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Brine (saturated NaCl solution)

Protocol Steps:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzaldoxime (1.0 eq) and indene (1.2 eq) in dichloromethane (approx. 0.2 M concentration relative to the aldoxime).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to bring the temperature to 0-5 °C. Causality: This initial cooling helps to control the exothermicity of the oxidation step and minimizes potential side reactions.

  • Nitrile Oxide Generation & Cycloaddition: Add the aqueous sodium hypochlorite solution (2.0 eq) dropwise to the stirred solution over 30-45 minutes. Maintain the temperature below 10 °C during the addition. Causality: Slow, dropwise addition ensures a steady, low concentration of the reactive nitrile oxide, favoring the desired cycloaddition over dimerization or decomposition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting aldoxime. [1]5. Workup - Phase Separation: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Workup - Extraction: Extract the aqueous layer twice with fresh portions of dichloromethane. Combine all organic extracts.

  • Workup - Washing & Drying: Wash the combined organic layer sequentially with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Causality: The water wash removes residual hypochlorite and water-soluble byproducts, while the brine wash helps to break any emulsions and further dry the organic phase.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product. Purify the residue by flash column chromatography on silica gel to obtain the pure indenoisoxazole product. [1]

Workflow A 1. Dissolve Aldoxime & Indene in DCM B 2. Cool to 0-5 °C A->B C 3. Add NaOCl Dropwise B->C Generates Nitrile Oxide In Situ D 4. Stir at RT & Monitor (TLC) C->D Cycloaddition Occurs E 5. Phase Separation D->E F 6. Aqueous Extraction (DCM) E->F G 7. Wash & Dry Organic Layer F->G H 8. Concentrate & Purify (Column Chromatography) G->H

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Exploratory

An In-Depth Technical Guide to the History and Discovery of 1H-Indeno[1,2-c]oxazole Derivatives

An In-Depth Technical Guide to the History and Discovery of 1H-Indeno[1,2-c][1][2]oxazole Derivatives For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Scaffold of Therapeutic Prom...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the History and Discovery of 1H-Indeno[1,2-c][1][2]oxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Therapeutic Promise

The quest for novel molecular architectures that can serve as a foundation for new medicines is a central theme in drug discovery. Within the vast landscape of heterocyclic chemistry, fused-ring systems offer a compelling combination of structural rigidity, three-dimensional complexity, and diverse chemical functionality. The 1H-indeno[1,2-c][1][2]oxazole core is one such scaffold, representing a tricyclic heteroaromatic system where an indene framework is fused with an isoxazole ring. This arrangement creates a planar and rigid structure, making it an attractive candidate for targeted interactions with biological macromolecules. Its isoelectronic relationship with the biologically significant indazole nucleus further underscores its potential as a pharmacophore, a molecular framework responsible for a drug's biological activity. This guide provides a comprehensive exploration of the history, synthesis, and discovery of the therapeutic potential of this intriguing class of compounds.

Part 1: Foundational Discovery and Synthesis: The Advent of a New Heterocycle

The story of 1H-indeno[1,2-c][1][2]oxazole derivatives is intrinsically linked to the development of one of organic chemistry's most powerful tools for heterocycle synthesis: the 1,3-dipolar cycloaddition reaction.

A Historical Milestone: The First Synthesis

The first documented synthesis of the indenoisoxazole ring system appears to have been reported in the late 1960s. A 1967 paper in the Journal of the Chemical Society C described the cycloaddition of acetonitrile N-oxide with indene, leading to the formation of methyldihydroindenoisoxazoles.[1] This pioneering work established the feasibility of using 1,3-dipolar cycloaddition to construct this specific tricyclic framework.

The theoretical underpinnings of this reaction were extensively developed by Rolf Huisgen in the 1960s, and it is often referred to as the Huisgen cycloaddition.[2] This reaction involves the concerted addition of a 1,3-dipole (like a nitrile oxide) to a dipolarophile (in this case, the double bond of the indene ring) to form a five-membered ring.[2]

The Core Synthetic Protocol: 1,3-Dipolar Cycloaddition in Practice

The 1,3-dipolar cycloaddition remains the most fundamental and widely used method for synthesizing the 1H-indeno[1,2-c][1][2]oxazole core. The causality behind this experimental choice lies in its efficiency and modularity. The reaction allows for the direct fusion of the isoxazole ring onto the indene backbone in a single, often high-yielding, step. A key aspect of this protocol is the in situ generation of the nitrile oxide, which is typically unstable and is therefore prepared in the presence of the dipolarophile.

Experimental Protocol: Synthesis of a 3-Aryl-1H-indeno[1,2-c][1][2]oxazole Derivative

Objective: To synthesize a representative 1H-indeno[1,2-c][1][2]oxazole derivative via a 1,3-dipolar cycloaddition reaction.

Materials:

  • Substituted benzaldoxime (1.0 eq)

  • 1-Indanone (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (Et3N) (2.0 eq)

  • Chloroform (CHCl3) or Dichloromethane (DCM) as solvent

Step-by-Step Methodology:

  • Preparation of the Hydroximoyl Chloride: To a stirred solution of the substituted benzaldoxime in chloroform at 0 °C, add N-chlorosuccinimide portion-wise. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the starting material is consumed (monitored by TLC). This step generates the hydroximoyl chloride intermediate.

  • In Situ Generation of the Nitrile Oxide and Cycloaddition: To the solution containing the hydroximoyl chloride, add 1-indanone. Cool the mixture to 0 °C and add triethylamine dropwise. The triethylamine acts as a base to dehydrohalogenate the hydroximoyl chloride, generating the reactive nitrile oxide in situ.

  • Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. The nitrile oxide will undergo a [3+2] cycloaddition with the double bond of the indene (formed in situ from the enol form of 1-indanone), yielding the 1H-indeno[1,2-c][1][2]oxazole product.

  • Work-up and Purification: Upon completion of the reaction, wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure of the purified product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_0 Step 1: Hydroximoyl Chloride Formation cluster_1 Step 2: In Situ Nitrile Oxide Generation and Cycloaddition cluster_2 Step 3: Purification benzaldoxime Substituted Benzaldoxime hydroximoyl_chloride Hydroximoyl Chloride Intermediate benzaldoxime->hydroximoyl_chloride CHCl3, 0°C to RT ncs N-Chlorosuccinimide (NCS) ncs->hydroximoyl_chloride nitrile_oxide Nitrile Oxide (in situ) hydroximoyl_chloride->nitrile_oxide -HCl triethylamine Triethylamine (Et3N) triethylamine->nitrile_oxide indenoxazole 1H-Indeno[1,2-c][1,2]oxazole Product nitrile_oxide->indenoxazole [3+2] Cycloaddition indanone 1-Indanone indanone->indenoxazole workup Aqueous Work-up indenoxazole->workup chromatography Column Chromatography workup->chromatography pure_product Pure Product chromatography->pure_product

Caption: General workflow for the synthesis of 1H-indeno[1,2-c][1][2]oxazole derivatives.

Part 2: The Discovery of Biological Activity: A Scaffold for Inflammation and Cancer Research

While the synthesis of the 1H-indeno[1,2-c][1][2]oxazole core was established early on, the exploration of its biological potential came later. Research into the structurally related indazole and indenopyrazole systems hinted at promising pharmacological activities, particularly in the areas of anti-inflammatory and anticancer research.[3][4] This spurred investigations into the indenoisoxazole scaffold.

Anti-inflammatory Properties: A Focus on Cyclooxygenase (COX) Inhibition

A significant breakthrough in understanding the therapeutic potential of 1H-indeno[1,2-c][1][2]oxazole derivatives came with the discovery of their potent and selective inhibitory activity against the cyclooxygenase-2 (COX-2) enzyme. The COX enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[4] While the COX-1 isoform is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, the COX-2 isoform is inducible and its expression is upregulated at sites of inflammation.[4] Therefore, selective COX-2 inhibitors can provide anti-inflammatory and analgesic effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[4]

Studies on various isoxazole derivatives have demonstrated their potential as selective COX-2 inhibitors.[2][5] This led researchers to investigate the 1H-indeno[1,2-c][1][2]oxazole scaffold for this activity. The rigid, planar structure of the indenoisoxazole core likely facilitates favorable binding interactions within the active site of the COX-2 enzyme.

Caption: The role of COX enzymes in inflammation and the target of 1H-indeno[1,2-c][1][2]oxazoles.

Table 1: Representative COX-2 Inhibitory Data for Isoxazole Derivatives

Compound ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
General Isoxazole Derivative C3-0.93 ± 0.0124.26
General Isoxazole Derivative C5-0.85 ± 0.0441.82
General Isoxazole Derivative C6-0.55 ± 0.0361.73
Data adapted from a study on new isoxazole derivatives.[2] Specific data for the 1H-indeno[1,2-c][1][2]oxazole core is still an active area of research.
Anticancer Potential: An Emerging Area of Investigation

The structural similarity of the 1H-indeno[1,2-c][1][2]oxazole scaffold to various indenopyrazole and indazole derivatives that have demonstrated significant antitumor activity has prompted its evaluation in cancer research.[4] For instance, certain indeno[1,2-c]pyrazol(in)es have shown promising broad-spectrum antitumor activity in the NCI-60 cell line screen.[4] The rigid, planar nature of the indenoisoxazole core could allow for effective intercalation with DNA or binding to the active sites of enzymes crucial for cancer cell proliferation. While this is a developing area of research, the initial rationale suggests that 1H-indeno[1,2-c][1][2]oxazole derivatives are a promising class of compounds for the development of novel anticancer agents.

Part 3: Structural Characterization

The definitive confirmation of the structure of newly synthesized 1H-indeno[1,2-c][1][2]oxazole derivatives relies on a combination of modern spectroscopic and analytical techniques.

  • Spectroscopic Analysis: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule, confirming the successful formation of the tricyclic system and the position of various substituents. Infrared (IR) spectroscopy helps to identify key functional groups, while mass spectrometry provides the exact molecular weight of the compound.

  • X-ray Crystallography: The most unambiguous method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction. While a specific crystal structure for a 1H-indeno[1,2-c][1][2]oxazole derivative was not found in the immediate search, analysis of related fused heterocyclic systems, such as pyrrolo[1,2-c]oxazoles, reveals a nearly planar fused ring system.[6] It is highly probable that the 1H-indeno[1,2-c][1][2]oxazole core also adopts a predominantly planar conformation, which is a key feature influencing its potential interactions with biological targets.

Conclusion and Future Perspectives

The journey of 1H-indeno[1,2-c][1][2]oxazole derivatives from their initial synthesis via the elegant 1,3-dipolar cycloaddition reaction to their emergence as a scaffold of interest in medicinal chemistry is a testament to the continuous evolution of the field. The discovery of their potential as selective COX-2 inhibitors has opened up a promising avenue for the development of novel anti-inflammatory and analgesic agents with potentially improved safety profiles. Furthermore, the tantalizing possibility of their application in oncology warrants deeper investigation.

Future research in this area will likely focus on several key aspects:

  • Expansion of Chemical Diversity: The development of novel synthetic methodologies to access a wider range of substituted 1H-indeno[1,2-c][1][2]oxazole derivatives will be crucial for comprehensive structure-activity relationship studies.

  • Elucidation of Mechanisms of Action: In-depth biological studies are needed to fully understand the molecular mechanisms by which these compounds exert their anti-inflammatory and potential anticancer effects.

  • Exploration of New Therapeutic Areas: The unique structural and electronic properties of the 1H-indeno[1,2-c][1][2]oxazole core may make it a suitable scaffold for targeting other diseases.

References

  • D'Alcontres, G. S., & Lo Vecchio, G. (1967). On some indenoisoxazole derivatives. Journal of the Chemical Society C: Organic, 1903-1905.
  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598.
  • Garg, A. K., Singh, R. K., Saxena, V., Sinha, S. K., & Rao, S. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 26-28.
  • Khan, I., et al. (2023). Synthesis, characterization, and in silico and in vivo profiling of selective cyclo-oxygenase-2 inhibitors of indazole–indolinone derivatives with anti-inflammatory and analgesic potency. Frontiers in Chemistry.
  • Rostom, S. A. F., et al. (2006). Synthesis and in vitro antitumor evaluation of some indeno[1,2-c]pyrazol(in)es substituted with sulfonamide, sulfonylurea(-thiourea) pharmacophores, and some derived thiazole ring systems. Bioorganic & Medicinal Chemistry, 14(19), 6475-6487.
  • Saeed, A., et al. (2023).
  • Vitale, P., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ChemMedChem, 11(11), 1147-1165.
  • Robertson, C. C., et al. (2019). The first crystal structure of the pyrrolo[1,2-c]oxazole ring system.

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Foundational

Spectroscopic Characterization of 1H-Indeno[1,2-c][1,2]oxazole Compounds: A Technical Guide for Drug Development

Executive Summary Heterocyclic cores form the foundation of modern rational drug design. Among these, the 3a,4-dihydro-3H-indeno[1,2-c]isoxazole (often referred to interchangeably as 1H-indeno[1,2-c][1,2]oxazole) scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Heterocyclic cores form the foundation of modern rational drug design. Among these, the 3a,4-dihydro-3H-indeno[1,2-c]isoxazole (often referred to interchangeably as 1H-indeno[1,2-c][1,2]oxazole) scaffold has emerged as a privileged structure. Compounds bearing this tricyclic framework exhibit profound pharmacological potential, most notably as potent antimycobacterial agents against Mycobacterium tuberculosis[1] and as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1[2].

However, the therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional conformation and stereochemistry. For drug development professionals, rigorous structural validation is not merely a regulatory checkbox; it is the definitive proof of synthetic success. This whitepaper provides an in-depth, causality-driven guide to the synthesis and comprehensive spectroscopic characterization (IR, NMR, and MS) of indeno[1,2-c]isoxazole derivatives.

Mechanistic Rationale & Synthetic Workflow

The construction of the indeno[1,2-c]isoxazole core typically relies on a two-step sequence: an initial base-catalyzed aldol condensation followed by an acid-mediated cyclocondensation[2].

Causality in Experimental Design
  • Aldol Condensation: Reacting a 1-indanone derivative (e.g., 5,6-dimethoxy-1-indanone) with an aryl aldehyde in the presence of sodium hydroxide and ethanol generates a 2-arylidene-1-indanone intermediate[2]. The base deprotonates the acidic α-carbon of the indanone, forming an enolate that attacks the aldehyde. Dehydration is thermodynamically driven by the formation of a highly conjugated α,β-unsaturated ketone (chalcone analogue).

  • Cyclocondensation: The introduction of hydroxylamine hydrochloride (NH₂OH·HCl) in glacial acetic acid initiates the heterocyclization[2]. Acetic acid serves a dual purpose: it acts as a solvent and provides the protic environment necessary to activate the carbonyl carbon. Hydroxylamine attacks the activated carbonyl to form an oxime. Subsequently, the oxime oxygen undergoes an intramolecular 5-endo-trig or 5-exo-trig Michael-type addition onto the β-carbon of the enone system, closing the isoxazole ring and establishing two new contiguous stereocenters at C-3 and C-3a.

G Start 1-Indanone + Aryl Aldehyde Step1 Aldol Condensation (NaOH, EtOH, RT) Start->Step1 Int 2-Arylidene-1-indanone Intermediate Step1->Int Step2 Cyclocondensation (NH2OH·HCl, AcOH, Heat) Int->Step2 Product Indeno[1,2-c]isoxazole Core Step2->Product IR FT-IR Spectroscopy (C=N, N-O stretching) Product->IR NMR 1H & 13C NMR (Stereochemistry, J-coupling) Product->NMR MS Mass Spectrometry ([M+H]+, Fragmentation) Product->MS

Workflow for the synthesis and spectroscopic validation of indeno[1,2-c]isoxazoles.

Standardized Protocol: Synthesis of 3-(Aryl)-3a,4-dihydro-3H-indeno[1,2-c]isoxazole

This protocol is designed as a self-validating system; intermediate TLC checks and pH monitoring ensure reaction fidelity.

Step 1: Preparation of 2-Arylidene-1-indanone

  • Dissolve 10 mmol of 1-indanone and 10 mmol of the appropriate aryl aldehyde in 15 mL of absolute ethanol.

  • Add 5 mL of 30% aqueous NaOH dropwise while stirring at room temperature[2].

  • Stir the reaction mixture for 4 hours. Validation: Monitor via TLC (Toluene:Ethyl Formate:Formic Acid, 5:4:1) until the indanone spot is consumed[2].

  • Pour the mixture into ice-cold water and neutralize with 1M HCl. The precipitation of the intermediate confirms successful dehydration. Filter, dry, and recrystallize from ethanol.

Step 2: Isoxazole Ring Closure

  • Suspend 1 mmol of the synthesized 2-arylidene-1-indanone in 10 mL of glacial acetic acid.

  • Add 1.5 mmol of hydroxylamine hydrochloride[2].

  • Reflux the mixture for 6–8 hours. Validation: The shift in TLC Rf value indicates the conversion of the non-polar enone to the more polar heterocyclic product.

  • Cool to room temperature and pour into crushed ice. Neutralize carefully with aqueous ammonia to precipitate the indeno[1,2-c]isoxazole. Filter, wash with distilled water, and recrystallize.

Spectroscopic Characterization: The Analytical Core

To confirm the successful formation of the indeno[1,2-c]isoxazole system, a multi-modal spectroscopic approach is mandatory. The data below synthesizes expected values based on validated literature for 6,7-dimethoxy-substituted analogues[1][2].

Infrared (FT-IR) Spectroscopy

IR spectroscopy provides the first line of evidence for successful cyclization. The disappearance of the strong α,β-unsaturated carbonyl stretch (~1690 cm⁻¹) from the intermediate is the primary indicator of reaction completion.

  • C=N Stretch: A distinct, sharp absorption band emerges between 1550–1556 cm⁻¹ , confirming the formation of the isoxazole imine bond[2].

  • N-O Stretch: The heteroatom bond within the isoxazole ring typically manifests as a medium-intensity band around 1573 cm⁻¹ [2].

  • C-N Stretch: Observed near 1320 cm⁻¹ [1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for proving the regiochemistry and stereochemistry of the fused tricyclic system.

¹H-NMR (DMSO-d₆, 300/400 MHz): The rigid bicyclic nature of the indane-isoxazole fusion restricts the conformational mobility of the protons at C-3, C-3a, and C-4, leading to highly diagnostic chemical shifts and coupling constants ( J ).

  • The C-3 Proton (Isoxazole CH): This proton, situated between the oxygen atom and the aryl substituent, is highly deshielded. It consistently appears as a doublet at δ 5.16–5.18 ppm [1][2]. The coupling constant of J = 6.4 Hz is critical; according to the Karplus equation, this specific J -value corresponds to the dihedral angle between the C-3 and C-3a protons, confirming their relative stereochemical relationship (typically cis in these rigid fusions)[1].

  • The C-3a Proton (Bridgehead CH): Appears as a multiplet at δ 3.97–4.09 ppm due to coupling with both the C-3 proton and the diastereotopic protons of the adjacent methylene group[1][2].

  • The C-4 Protons (Indane CH₂): These diastereotopic methylene protons appear as a complex multiplet between δ 3.0–3.2 ppm [1][2].

¹³C-NMR (CDCl₃, 75 MHz): Carbon-13 NMR corroborates the skeletal framework.

  • The sp³ hybridized C-3 carbon (bonded to oxygen) resonates downfield at ~91.3 ppm [1].

  • The bridgehead C-3a carbon appears at ~56.1 ppm [1].

  • The imine carbon (C=N) of the isoxazole ring is highly deshielded, appearing at ~157.2 ppm [1].

Mass Spectrometry (ESI-MS / EI-MS)

Mass spectrometry validates the molecular weight and provides structural clues through fragmentation. Under Electrospray Ionization (ESI) or Electron Impact (EI), these compounds reliably yield a strong molecular ion peak [M+H]⁺ [1][2]. Causality of Fragmentation: The weakest bond in the isoxazole ring is the N-O bond. Upon ionization, primary fragmentation often involves the cleavage of this bond, leading to the loss of the aryl-aldehyde moiety or the formation of stable azirine radical cations, which serves as a secondary confirmation of the isoxazole moiety.

Quantitative Data Summary

The following table summarizes the benchmark spectroscopic data for a standard derivative, 3-(4-chlorophenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole, serving as a reference for analytical chemists[1][2].

Analytical MethodSignal / ShiftMultiplicity & Coupling ( J )Structural Assignment
FT-IR (KBr) 1550 - 1556 cm⁻¹Sharp, mediumC=N stretching (Isoxazole)
FT-IR (KBr) 1573 cm⁻¹Sharp, mediumN-O stretching (Isoxazole)
¹H-NMR (DMSO-d₆) δ 3.00 – 3.20 ppmMultiplet (2H)C-4 (Indane CH₂)
¹H-NMR (DMSO-d₆) δ 3.97 – 4.09 ppmMultiplet (1H)C-3a (Bridgehead CH)
¹H-NMR (DMSO-d₆) δ 5.16 – 5.18 ppmDoublet (1H), J = 6.4 HzC-3 (Isoxazole CH)
¹³C-NMR (CDCl₃) δ 35.1 ppmSingletC-4 (Indane CH₂)
¹³C-NMR (CDCl₃) δ 56.1 ppmSingletC-3a (Bridgehead CH)
¹³C-NMR (CDCl₃) δ 91.3 ppmSingletC-3 (Isoxazole CH-O)
¹³C-NMR (CDCl₃) δ 157.2 ppmSingletC=N (Isoxazole Imine)
MS (ESI/EI) m/z 339 / 340[M]⁺ / [M+H]⁺Molecular Ion

Conclusion

The 1H-indeno[1,2-c][1,2]oxazole class represents a highly versatile scaffold in medicinal chemistry. However, the exact spatial arrangement of its atoms dictates its biological binding affinity. By employing the rigorous, self-validating synthetic protocols and the comprehensive IR, NMR, and MS characterization frameworks detailed in this guide, development teams can ensure absolute structural fidelity. The diagnostic ¹H-NMR doublet at ~5.17 ppm ( J = 6.4 Hz) and the ¹³C-NMR shift at ~91.3 ppm stand as the ultimate analytical signatures of successful isoxazole ring closure in this rigid tricyclic system.

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Exploratory

Unveiling the Reactive Intermediates in 1H-Indeno[1,2-c][1,2]oxazole Synthesis: A Mechanistic and Methodological Guide

Executive Summary The 1H-indeno[1,2-c][1,2]oxazole (often referred to as indeno[1,2-c]isoxazole) scaffold represents a privileged fused heterocyclic system in medicinal chemistry. Characterized by an indene ring fused to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-indeno[1,2-c][1,2]oxazole (often referred to as indeno[1,2-c]isoxazole) scaffold represents a privileged fused heterocyclic system in medicinal chemistry. Characterized by an indene ring fused to an isoxazole core, this structural motif exhibits potent biological properties, ranging from antimycobacterial to anti-HIV activities[1][2]. The synthesis of these complex tricyclic systems relies heavily on the precise control of highly reactive transient intermediates—such as oximes, enimines, rhodacycles, and 1,3-dipoles.

This technical guide provides an in-depth analysis of the mechanistic pathways governing indeno[1,2-c]isoxazole synthesis. By dissecting the causality behind experimental choices and establishing self-validating protocols, this document serves as an authoritative resource for researchers and drug development professionals aiming to construct and functionalize this critical pharmacophore.

Mechanistic Paradigms and Transient Intermediates

The construction of the indeno[1,2-c]isoxazole core generally proceeds via two distinct mechanistic paradigms: the classical oximation-cyclization route and advanced transition-metal-catalyzed cascades. Understanding the behavior of the reactive intermediates in each pathway is paramount for optimizing yields and controlling stereochemistry.

The Classical Route: Oximation and Enimine Intermediates

In the classical approach, the synthesis begins with an α,β-unsaturated ketone, specifically a 2-benzylidene-1-indanone derivative. The introduction of hydroxylamine hydrochloride in an acidic medium (e.g., glacial acetic acid) initiates the reaction[3].

Causality of Reagent Selection: Glacial acetic acid serves a dual purpose. It acts as a solvent capable of dissolving the hydrophobic indanone precursor at elevated temperatures, while simultaneously providing the protic environment necessary to protonate the carbonyl oxygen. This protonation lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack by the free amine of hydroxylamine.

The Reactive Intermediate: The initial condensation yields a transient oxime intermediate . Under continuous reflux, the oxime undergoes an intramolecular conjugate addition. The oxime nitrogen or oxygen (depending on the specific electronic environment and steric hindrance) attacks the β-carbon of the benzylidene moiety. This cyclization is often mediated by an enimine transition state , ultimately yielding the thermodynamically stable 3a,4-dihydro-3H-indeno[1,2-c]isoxazole ring[3][4].

Advanced Transition-Metal Catalysis: Rhodacycles and 1,3-Dipoles

Recent advancements have introduced transition-metal catalysis to access highly functionalized, stereospecific indeno[1,2-c]isoxazoles. A breakthrough protocol utilizes a rhodium-catalyzed C–H activation coupled with a 1,3-dipolar cycloaddition (1,3-DC) cascade[5].

Causality of the Catalyst System: The reaction employs [Cp∗RhCl2​]2​ in conjunction with AgSbF6​ . The addition of the silver salt is not arbitrary; it acts as a halide scavenger, precipitating AgCl to generate a highly electrophilic, coordinatively unsaturated cationic Rh(III) active species.

The Reactive Intermediates:

  • Rhodacycle: The nitrone oxygen coordinates to the cationic Rh(III) center, directing the metal to cleave the ortho-C–H bond of the adjacent phenyl ring, forming a rigid rhodacycle intermediate [5].

  • 1,3-Dipole: Following the migratory insertion of an alkene (e.g., 4-vinyl-1,3-dioxolan-2-one) and subsequent reductive elimination, an intermediate bearing a Z-alkene is formed. The inherent nitrone moiety then acts as a 1,3-dipole , undergoing a rapid, stereoselective intramolecular cycloaddition with the newly installed alkene to forge the fused tricyclic system[5].

Mechanism N1 Nitrone Precursor N3 Rhodacycle Intermediate N1->N3 + Catalyst N2 Cationic Rh(III) Species N2->N3 Directing Group N4 Alkene Insertion N3->N4 Migratory Insertion N5 1,3-Dipolar Cycloaddition N4->N5 Reductive Elimination N6 Indeno[1,2-c]isoxazole N5->N6 Cascade Closure

Fig 1. Rhodium-catalyzed C-H activation and 1,3-dipolar cycloaddition cascade.

Quantitative Structure-Activity Relationship (QSAR) & Yield Data

The substitution pattern on the indeno[1,2-c]isoxazole core drastically influences both the chemical yield and the biological efficacy of the resulting analogues. Electron-withdrawing groups (e.g., halogens) on the aryl ring generally enhance antimicrobial and antiviral activities by increasing the lipophilicity and target-binding affinity of the molecule[1][6].

Table 1: Yields and Biological Activity of Selected Indeno[1,2-c]isoxazole Analogues

CompoundSynthetic RouteR-Group (Phenyl)Yield (%)Antimycobacterial MIC (μM)*Anti-HIV IC50 (μM)**
4a Classical Oximation4-Methoxy~70>6.0N/A
4b Classical Oximation4-Chloro~750.22N/A
4g Classical Oximation4-Fluoro~68N/A9.05
3aa Rh-Catalyzed CascadeN/A (Tricyclic)64N/AN/A

*Minimum Inhibitory Concentration against Mycobacterium tuberculosis (MTB) H37Rv[1][6]. **Inhibitory Concentration against HIV-1 IIIB strain[2][3].

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify the successful transition of reactive intermediates.

Protocol A: Classical Synthesis via Hydroxylamine Cyclization

Target: 3-(4-chlorophenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole (Compound 4b)[3][6]

  • Preparation of the Precursor: Dissolve 0.001 mol of 5,6-dimethoxy-2-[(E)-1-(4-chlorophenyl)methylidene]-1-indanone in 15 mL of glacial acetic acid in a round-bottom flask.

  • Oximation Initiation: Add 0.002 mol of hydroxylamine hydrochloride to the solution.

    • Causality: An excess (2 equivalents) of hydroxylamine is used to drive the equilibrium of the initial oxime formation to completion, compensating for any volatilization or side reactions.

  • Reflux & Cyclization: Attach a reflux condenser and heat the mixture to reflux for 15 hours.

    • Self-Validating Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a toluene:ethyl formate:formic acid (5:4:1, v/v/v) mobile phase. The complete disappearance of the bright yellow chalcone starting material spot confirms the successful conversion through the oxime intermediate into the cyclized product[3].

  • Quenching: Allow the reaction mixture to cool to room temperature, then pour it over crushed ice.

  • Neutralization & Isolation: Neutralize the acidic mixture dropwise with dilute HCl (if basic workup was used) or NaOH until a solid precipitate forms. Filter the solid under vacuum.

  • Purification: Dry the crude product and recrystallize from absolute ethanol to afford pure compound 4b.

Workflow S1 Step 1: Aldol Condensation 1-Indanone + Aldehyde Base Catalyst S2 Step 2: Oximation Hydroxylamine HCl Glacial Acetic Acid S1->S2 S3 Step 3: Reflux & Cyclization 15 h Reflux Enimine Intermediate S2->S3 S4 Step 4: Quench & Neutralize Ice-cold water pH Adjustment S3->S4 S5 Step 5: Purification Vacuum Filtration Ethanol Crystallization S4->S5

Fig 2. Step-by-step workflow for the synthesis of indeno[1,2-c]isoxazole via oximation.

Protocol B: Rhodium-Catalyzed Cascade Synthesis

Target: Fused cis-indeno[1,2-c]isoxazole (Compound 3aa)[5]

  • Catalyst Activation: In an inert atmosphere (argon/nitrogen glovebox), combine [Cp∗RhCl2​]2​ (catalytic amount), AgSbF6​ (halide scavenger), and Ag2​CO3​ (base) in anhydrous 1,2-dichloroethane (DCE). Stir for 10 minutes to generate the active cationic Rh(III) species.

  • Substrate Addition: Add (Z)-N-tert-butyl-1-phenyl nitrone (1a) and 4-vinyl-1,3-dioxolan-2-one (2a) to the activated catalyst solution.

  • Cascade Reaction: Heat the mixture to 60 °C and stir.

    • Causality: The moderate temperature of 60 °C provides sufficient thermal energy to overcome the activation barrier for the C-H cleavage and migratory insertion, without causing the thermal degradation of the sensitive 1,3-dipole intermediate.

  • Workup: Cool the mixture, filter through a short pad of Celite to remove silver salts and rhodium residues, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to isolate the cis-indeno[1,2-c]isoxazole product (3aa) in ~64% yield.

Conclusion

The synthesis of 1H-indeno[1,2-c][1,2]oxazoles is a masterclass in controlling reactive intermediates. Whether leveraging the acidic dehydration of oximes in classical syntheses or orchestrating delicate rhodacycle formations in modern catalytic cascades, the careful manipulation of these transient species dictates the success of the synthesis. By adhering to the causally-driven, self-validating protocols outlined above, researchers can reliably access these highly valuable pharmacophores for advanced drug discovery applications.

References

  • Antimycobacterial activity: synthesis of novel 3-(substituted phenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis), 2011. URL:[Link]

  • Synthesis and anti-HIV activity of novel 3-substituted phenyl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues. Acta Poloniae Pharmaceutica, 2011. URL:[Link]

  • Regio- and stereo-selective construction of fused tricyclic indeno[1,2-c]isoxazoles via the nitrone-directed C–H activation/cis-selective 1,3-DC cascade. Organic Chemistry Frontiers (Royal Society of Chemistry), 2022. URL:[Link]

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Protocols & Analytical Methods

Method

Application Note: A Proposed Synthetic Pathway for 1H-indeno[1,2-c]oxazole

Application Note: A Proposed Synthetic Pathway for 1H-indeno[1,2-c][1][2]oxazole Abstract The 1H-indeno[1,2-c][1][2]oxazole scaffold represents a novel fusion of the indene framework, a core component in various bioactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: A Proposed Synthetic Pathway for 1H-indeno[1,2-c][1][2]oxazole

Abstract

The 1H-indeno[1,2-c][1][2]oxazole scaffold represents a novel fusion of the indene framework, a core component in various bioactive molecules, and the isoxazole ring, a privileged structure in medicinal chemistry known for a wide spectrum of pharmacological activities.[3][4] While direct, established synthetic protocols for this specific heterocyclic system are not prevalent in surveyed literature, this application note outlines a robust and scientifically grounded two-step synthetic pathway. Leveraging fundamental principles of heterocyclic chemistry, this guide provides researchers with a detailed, plausible protocol starting from the readily available 1-indanone. The proposed synthesis involves the creation of a key β-dicarbonyl intermediate followed by a classical condensation-cyclization reaction to construct the target fused isoxazole ring system. This document is intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Scientific Rationale

The synthesis of novel fused heterocyclic systems is a cornerstone of modern drug discovery. The indane nucleus and its derivatives are known to possess a range of biological activities, including anti-inflammatory and antimicrobial properties.[5] Similarly, the isoxazole moiety is a component of numerous approved drugs and clinical candidates, valued for its ability to engage in various biological interactions.[3][4] The fusion of these two pharmacophores into the rigid, polycyclic structure of 1H-indeno[1,2-c][1][2]oxazole (more systematically named 1H-indeno[1,2-c]isoxazole) is of significant interest for exploring new chemical space.

The synthetic strategy detailed herein is predicated on a retrosynthetic analysis that disconnects the target molecule at the N-O and C-C bonds of the isoxazole ring, leading back to a 1,3-dicarbonyl derivative of indane and hydroxylamine. This approach is highly logical as the formation of isoxazoles from 1,3-dicarbonyl compounds is a well-established, high-yielding transformation in organic synthesis.[6]

Our proposed pathway begins with the functionalization of 1-indanone at the C-2 position to install the requisite second carbonyl group, followed by heterocyclization. This method is designed for efficiency, reliability, and is based on widely accessible starting materials.

Proposed Synthetic Workflow

The synthesis is designed as a two-step process. First, 1-indanone undergoes a base-mediated formylation to yield the key intermediate, 1-oxoindan-2-carbaldehyde. Second, this intermediate is reacted with hydroxylamine hydrochloride in a condensation-cyclization reaction to afford the final product, 1H-indeno[1,2-c][1][2]oxazole.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Isoxazole Formation start 1-Indanone step1_product 1-Oxoindan-2-carbaldehyde start->step1_product  Ethyl Formate,  Sodium Methoxide step2_product 1H-indeno[1,2-c][1,2]oxazole step1_product->step2_product  Hydroxylamine HCl,  Base (e.g., NaOAc)

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Application

Application Note: Transition-Metal Catalyzed Synthesis of 1H-Indeno[1,2-c][1,2]oxazoles via Rh(III)-Mediated Cascade Reactions

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction optimization, and self-validating experimental protocols for the synthesis of fused cis-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction optimization, and self-validating experimental protocols for the synthesis of fused cis-indeno[1,2-c]isoxazoles.

Scientific Rationale & Introduction

The isoxazolidine skeleton is a privileged scaffold in medicinal chemistry, frequently found in biologically active natural products and pharmaceutical agents. Historically, the synthesis of indeno[1,2-c]isoxazole derivatives relied on the condensation of 1-indanones with hydroxylamine hydrochloride[1]. While this classical approach successfully yields 3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues, it inherently lacks precise stereocontrol and limits the functionalization of the resulting polycyclic framework[1].

To overcome these limitations, modern transition-metal catalysis has unlocked highly regio- and stereoselective pathways. Specifically, a Rhodium(III)-catalyzed C–H allylation / intramolecular 1,3-dipolar cycloaddition (1,3-DC) cascade has been developed to construct fused cis-indeno[1,2-c]isoxazoles[2]. In this system, a nitrone moiety serves a dual purpose: it acts as an outstanding directing group for ortho-C–H activation by the metal center, and it subsequently functions as a 1,3-dipole for the intramolecular cycloaddition with a tethered alkene[2].

Causality in Catalyst Selection

The choice of transition metal is critical to the success of this cascade. While Ruthenium catalysts (e.g.,[CymeneRuCl2]2) are often effective for C–H functionalizations, they have proven completely ineffective for this specific cascade reaction[3]. Instead, the highly electrophilic cationic Rh(III) species—generated in situ from [Cp*RhCl2]2 and AgSbF6—is strictly required to facilitate the initial C–H cleavage and subsequent olefin insertion[3].

Mechanism A Nitrone Substrate (Directing Group) B Cationic Rh(III) C-H Activation A->B [Cp*RhCl2]2 / AgSbF6 C Olefin Insertion (Allylation) B->C Alkene Addition D Intramolecular 1,3-Dipolar Cycloaddition C->D Cascade E cis-Indeno[1,2-c]isoxazole (Final Product) D->E Stereocontrol

Fig 1: Mechanistic pathway of the Rh(III)-catalyzed cascade synthesis of indeno[1,2-c]isoxazoles.

Reaction Optimization & Quantitative Data

The efficiency of the cascade is highly dependent on the generation of the active catalyst and the solvent environment. The table below summarizes the optimization parameters for the reaction between (Z)-N-tert-butyl-1-phenyl nitrone and 4-vinyl-1,3-dioxolan-2-one[3].

EntryCatalyst (2.5 mol%)AdditivesSolventTemp (°C)Yield (%)
1[CpRhCl2]2AgSbF6 (10 mol%), Ag2CO3 (0.5 eq)DCE6064
2[CymeneRuCl2]2AgSbF6 (10 mol%), Ag2CO3 (0.5 eq)DCE60N.D. (0)
3[CpRhCl2]2Ag2CO3 (0.5 eq) (No AgSbF6)DCE60Trace
4[Cp*RhCl2]2 AgSbF6 (10 mol%), Ag2CO3 (0.5 eq) PhCl 80 79

Key Insights:

  • Role of AgSbF6: Entry 3 demonstrates that without AgSbF6, the reaction yields only trace product[3]. AgSbF6 acts as a halide scavenger, abstracting chloride ligands from the Rh dimer to expose coordination sites, thereby generating the active cationic Rh(III) species[3].

  • Role of Ag2CO3: Acts as a mild base to facilitate the C–H bond cleavage via a Concerted Metalation-Deprotonation (CMD) mechanism.

  • Solvent Effects: Chlorobenzene (PhCl) at 80 °C provides the optimal balance of catalyst solubility and thermal energy required to drive the intramolecular 1,3-DC step to completion[3].

Experimental Protocol

The following self-validating protocol details the optimal conditions for synthesizing fused cis-indeno[1,2-c]isoxazoles via the Rh(III) cascade.

Workflow S1 Step 1: Reagent Preparation Weigh Nitrone, Alkene, [Cp*RhCl2]2, AgSbF6, Ag2CO3 under N2 S2 Step 2: Solvent Addition Add anhydrous PhCl (0.1 M) to the Schlenk tube S1->S2 S3 Step 3: Cascade Reaction Stir at 80 °C for 12-24 hours S2->S3 S4 Step 4: Quenching & Filtration Cool to RT, dilute with EtOAc, filter through Celite S3->S4 S5 Step 5: Purification Flash Column Chromatography (Hexane/EtOAc) S4->S5

Fig 2: Step-by-step experimental workflow for the transition-metal catalyzed protocol.

Step-by-Step Methodology
  • Preparation of the Reaction Vessel (Inert Atmosphere):

    • Action: In a glovebox or using standard Schlenk techniques under an Argon/Nitrogen atmosphere, charge an oven-dried 10 mL Schlenk tube with [Cp*RhCl2]2 (2.5 mol%), AgSbF6 (10 mol%), and Ag2CO3 (0.5 equiv).

    • Causality: AgSbF6 is highly hygroscopic and prone to decomposition in ambient moisture. Strict anhydrous conditions are required to ensure the quantitative generation of the cationic Rh(III) catalyst.

  • Substrate Addition:

    • Action: Add the nitrone substrate (e.g., (Z)-N-tert-butyl-1-phenyl nitrone, 1.0 equiv) and the alkene coupling partner (e.g., 4-vinyl-1,3-dioxolan-2-one, 1.2 equiv) to the reaction mixture.

  • Solvent Addition and Heating:

    • Action: Inject anhydrous Chlorobenzene (PhCl) to achieve a substrate concentration of 0.1 M. Seal the Schlenk tube tightly and transfer it to a pre-heated oil bath at 80 °C. Stir vigorously for 12–24 hours.

    • Causality: Vigorous stirring is essential due to the heterogeneous nature of the silver salts in PhCl.

  • Reaction Quenching and Filtration:

    • Action: Once the reaction is deemed complete (see self-validation below), cool the mixture to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and filter it through a short pad of Celite.

    • Causality: Celite filtration effectively removes the precipitated AgCl and spent Rh/Ag inorganic salts, preventing streaking during chromatography.

  • Purification:

    • Action: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc to afford the pure cis-indeno[1,2-c]isoxazole product.

Self-Validating System & Troubleshooting

To ensure the scientific integrity of the protocol, the following validation checkpoints must be integrated into the workflow:

  • In-Process Monitoring (TLC): The consumption of the nitrone substrate should be monitored via TLC (UV active at 254 nm). If the starting material persists after 12 hours, verify the integrity of the AgSbF6 batch, as failure to generate the cationic Rh species is the most common cause of reaction stalling.

  • Stereochemical Validation (NMR & XRD): The cascade reaction is highly stereoselective. The cis relationship of the three key hydrogen atoms on the newly formed indeno[1,2-c]isoxazole core must be confirmed. This is achieved by analyzing the coupling constants ( J -values) in the 1 H NMR spectrum and running 2D NOESY experiments. For absolute confirmation, single-crystal X-ray diffraction (XRD) should be utilized[3].

  • Byproduct Identification: If a bridged [n.2.1] bicyclic isoxazolidine is observed instead of the fused tricyclic product, it indicates that the dienophile used was too electron-deficient or conjugated, which alters the trajectory of the 1,3-DC step[2]. Ensure non-activated Z-alkene units are used for fused tricyclic access.

References

  • Zhu, M., Zhang, Y., Tian, M., Li, X., Liu, B., & Chang, J. (2022). Regio- and stereo-selective construction of cis-indeno[1,2-c]isoxazoles via a C–H allylation/1,3-dipolar cycloaddition cascade. Organic Chemistry Frontiers, 9, 5879-5884. URL:[Link]

  • Ali, M. A., Ismail, R., Choon, T. S., Yoon, Y. K., Wei, A. C., Pandian, S., Samy, J. G., De Clercq, E., & Pannecouque, C. (2011). Synthesis and anti-HIV activity of novel 3-substituted phenyl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues. Acta Poloniae Pharmaceutica, 68(3), 343-348. URL:[Link]

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Method

Application Note: Medicinal Chemistry & Pharmacological Profiling of 1H-Indeno[1,2-c][1,2]oxazole Derivatives

Executive Summary & Chemical Rationale The fusion of indene and isoxazole (1,2-oxazole) rings yields the 1H-indeno[1,2-c][1,2]oxazole scaffold—a highly rigid, planar pharmacophore that has garnered significant attention...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The fusion of indene and isoxazole (1,2-oxazole) rings yields the 1H-indeno[1,2-c][1,2]oxazole scaffold—a highly rigid, planar pharmacophore that has garnered significant attention in modern drug discovery. Heterocyclic systems containing the isoxazole moiety are well-documented for their broad-spectrum biological potentials, including antifungal, anti-inflammatory, anti-platelet, and analgesic properties[1].

Recent medicinal chemistry campaigns have demonstrated that substituting the indeno-isoxazole core—specifically creating 3-(substituted phenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues—generates potent candidates against drug-resistant pathogens, notably HIV-1 and Mycobacterium tuberculosis (MTB)[2],[3]. The electron-donating dimethoxy groups on the indane ring enhance binding affinity within hydrophobic target pockets, while the substituted phenyl ring at the C3 position dictates the specific pharmacological trajectory (e.g., antiviral vs. antibacterial)[2],[3].

This application note details the validated synthetic workflows, mechanistic rationales, and pharmacological screening protocols required to develop and evaluate these derivatives.

Synthetic Workflow & Mechanistic Causality

The construction of the 3a,4-dihydro-3H-indeno[1,2-c]isoxazole core relies on a robust, two-step regioselective synthesis.

Pathway N1 5,6-Dimethoxy-1-indanone + Aryl Aldehyde N2 Claisen-Schmidt Condensation (NaOH, EtOH, 4h) N1->N2 N3 Chalcone Intermediate (α,β-unsaturated ketone) N2->N3 N4 Cyclocondensation (NH2OH·HCl, NaOAc, Reflux) N3->N4 N5 Indeno[1,2-c][1,2]oxazole Derivatives N4->N5

Synthesis workflow for 1H-indeno[1,2-c][1,2]oxazole derivatives.
Protocol 2.1: Base-Catalyzed Claisen-Schmidt Condensation

Objective: Synthesize the chalcone intermediate (2-[(E)-1-(substituted phenyl)methylidene]-5,6-dimethoxy-1-indanone). Mechanistic Rationale: The use of 30% NaOH in ethanol deprotonates the α-carbon of 5,6-dimethoxy-1-indanone to form a reactive enolate. This enolate attacks the electrophilic carbonyl carbon of the substituted benzaldehyde. The subsequent dehydration is thermodynamically driven by the formation of a highly conjugated α,β-unsaturated system[2].

Step-by-Step Methodology:

  • Dissolve 0.01 mol of 5,6-dimethoxy-1-indanone and 0.01 mol of the appropriate aryl aldehyde in 15 mL of absolute ethanol.

  • Add 5 mL of 30% aqueous NaOH, followed by 10 mL of petroleum ether to control solubility and reaction rate[2].

  • Stir the reaction mixture at room temperature for 4 hours.

  • Allow the solution to stand overnight to maximize precipitation of the conjugated product.

  • Pour the mixture into ice-cold water and neutralize carefully with dilute HCl.

  • Validation Check: Filter the separated solid, dry, and crystallize from ethanol. Verify the disappearance of the starting materials via TLC (Toluene:Ethyl Formate:Formic Acid, 5:4:1 v/v/v)[2].

Protocol 2.2: Regioselective Cyclocondensation

Objective: Form the fused isoxazoline ring via [3+2] cycloaddition/cyclocondensation. Mechanistic Rationale: Hydroxylamine hydrochloride is neutralized in situ by sodium acetate, liberating free nucleophilic hydroxylamine. The nitrogen atom performs a Michael addition at the β-carbon of the chalcone. Subsequent intramolecular attack of the oxygen onto the carbonyl carbon, followed by dehydration, yields the rigid 3a,4-dihydro-3H-indeno[1,2-c]isoxazole structure[2],[4].

Step-by-Step Methodology:

  • Suspend 0.001 mol of the chalcone intermediate in 25 mL of methanol/ethanol.

  • Add a solution containing 0.002 mol of hydroxylamine hydrochloride and 0.002 mol of anhydrous sodium acetate in 20 mL of the same solvent[2],[4].

  • Add a catalytic amount of glacial acetic acid to facilitate the dehydration step.

  • Reflux the mixture in a water bath for 10–12 hours.

  • Pour the hot mixture onto crushed ice to precipitate the product.

  • Validation Check (Critical): Isolate the solid and perform 1H-NMR spectroscopy. The successful formation of the isoxazole ring is self-validated by the appearance of a distinct doublet at δ 5.42–5.43 ppm (corresponding to the isoxazole CH group) and a multiplet at δ 4.06–4.09 ppm (indenyl CH group), confirming the cyclic structure over the open-chain oxime[2].

Pharmacological Screening Pipelines

The synthesized library must be evaluated through a dual-track screening pipeline to identify specific antiviral and antibacterial leads.

BioScreening C1 Indeno-isoxazole Library H1 Anti-HIV Assay (MT-4 Cells) C1->H1 M1 Anti-MTB Assay (H37Rv Strain) C1->M1 H2 Lead: 4-Fluoro IC50 = 9.05 µM H1->H2 M2 Lead: 4-Chloro MIC = 0.22 µM M1->M2

Pharmacological screening pipeline for antiviral and antibacterial activity.
Protocol 3.1: In Vitro Anti-HIV Assay

Rationale: The indeno-isoxazole scaffold is evaluated for its ability to inhibit HIV-1 replication without causing host cell toxicity.

  • Cell Line Preparation: Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal calf serum.

  • Viral Infection: Infect MT-4 cells with HIV-1 strains (IIIB and ROD) at a multiplicity of infection (MOI) of 0.01.

  • Compound Incubation: Add the synthesized compounds at varying concentrations (serial dilutions from 125 µM down to 0.1 µM).

  • Viability Assessment: After 5 days of incubation at 37°C, assess cell viability using the MTT assay. Calculate the IC₅₀ (concentration inhibiting viral replication by 50%)[2].

Protocol 3.2: Antimycobacterial Susceptibility Testing

Rationale: Halogenated indeno-isoxazoles exhibit strong lipophilicity, allowing penetration of the complex mycobacterial cell wall[3].

  • Strain Preparation: Prepare inocula of Mycobacterium tuberculosis H37Rv and Isoniazid-resistant (INHR) strains in Middlebrook 7H9 broth.

  • Microdilution: Perform broth microdilution in 96-well plates. Add compounds in concentrations ranging from 100 µM to 0.1 µM.

  • Incubation & Reading: Incubate plates at 37°C for 7–14 days. Add Alamar Blue reagent to determine the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration preventing a color change from blue (no growth) to pink (growth)[3].

Quantitative Structure-Activity Relationship (SAR) Data

The substitution pattern on the C3-phenyl ring drastically shifts the biological target profile. Halogenated derivatives show the highest potency, but the specific halogen dictates the pathogen selectivity. Fluorine substitution favors anti-HIV activity, whereas chlorine substitution yields highly potent antimycobacterial agents[2],[3].

Table 1: Pharmacological Profiling of Select 3-(Substituted Phenyl)-6,7-Dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole Derivatives

Compound IDC3-Aryl SubstitutionAnti-HIV (IIIB) IC₅₀ (µM)Anti-HIV (ROD) IC₅₀ (µM)Anti-MTB (H37Rv) MIC (µM)Anti-MTB (INHR) MIC (µM)
4g 4-Fluorophenyl9.05 >125ModerateModerate
4b 4-Chlorophenyl>125>1250.22 0.34
4j 4-Nitrophenyl>125>125>10.0>10.0

Data Interpretation: Compound 4b represents a highly promising lead for drug-resistant tuberculosis, exhibiting an MIC of 0.34 µM against INH-resistant strains, outperforming many standard first-line therapies in vitro[3]. Conversely, the compact, highly electronegative fluorine in compound 4g is essential for occupying the specific allosteric pockets of HIV-1 reverse transcriptase (IIIB strain)[2].

References

  • Source: Acta Poloniae Pharmaceutica - Drug Research (2011)
  • Title: Antimycobacterial activity: synthesis of novel 3-(substituted phenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2011) URL: [Link]

  • Title: Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles Source: National Institutes of Health (PMC) URL: [Link]

  • Source: World News of Natural Sciences (2023)

Sources

Application

Application Note: 1H-Indeno[1,2-c][1,2]oxazole as a Versatile Precursor in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Strategic Utility The 1H-indeno[1,2-c][1,2]oxazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Strategic Utility

The 1H-indeno[1,2-c][1,2]oxazole (indeno-isoxazole) scaffold is a rigid, fused tricyclic system that has garnered significant attention in medicinal chemistry. While derivatives of this core possess intrinsic biological properties—including anti-HIV[1], antimycobacterial[2], and α7 nicotinic receptor agonist activities[3]—its most powerful application lies in its role as a highly stereodefined synthetic precursor.

The isoxazole ring serves as a "masked" 1,3-amino alcohol. Because the N–O bond is relatively weak (~55 kcal/mol), it is highly susceptible to reductive cleavage. By synthesizing complex indeno[1,2-c]isoxazoles via stereoselective cycloadditions, chemists can lock in the relative stereochemistry of the tricyclic system, and subsequently unmask it to yield heavily functionalized γ-amino alcohols and aminoindanol derivatives [2][4]. These downstream products are privileged pharmacophores, serving as the backbone for HIV protease inhibitors (e.g., Indinavir) and proprietary chiral ligands.

Mechanistic Insights: Synthesis and Cleavage

Upstream Synthesis: Rh(III)-Catalyzed C–H Activation

The construction of the indeno[1,2-c]isoxazole precursor is elegantly achieved via a Rhodium(III)-catalyzed C–H activation of nitrones, followed by an intramolecular 1,3-dipolar cycloaddition (1,3-DC)[2].

  • Causality of Reagents: The use of [Cp*RhCl2]2 combined with AgSbF6 is strictly required. The silver salt abstracts the chloride ligands, generating a highly electrophilic, coordinatively unsaturated cationic Rh(III) species. This species coordinates to the nitrone oxygen, directing the metalation of the adjacent ortho-C–H bond. The subsequent cis-selective 1,3-DC ensures excellent diastereoselectivity, providing a rigid framework for downstream transformations.

Downstream Cleavage: N–O Bond Hydrogenolysis

To utilize the indeno-isoxazole as a precursor, the N–O bond must be cleaved. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the gold standard[3][4].

  • Causality of Conditions: The N–O bond undergoes hydrogenolysis rapidly at room temperature under just 1 atmosphere of H₂. High-pressure hydrogenation is intentionally avoided to prevent the over-reduction of the aromatic indene system or the undesired hydrodehalogenation of functionalized aryl substituents. The process is stereoretentive, meaning the cis or trans relationship established during the cycloaddition is perfectly preserved in the resulting amino alcohol.

Pathway N1 Nitrone + Alkene (Starting Materials) N2 Rh(III) C-H Activation N1->N2 [Cp*RhCl2]2, AgSbF6 N3 1H-Indeno[1,2-c]isoxazole (Rigid Precursor) N2->N3 1,3-Dipolar Cycloaddition N4 Pd/C, H2 (1 atm) (Reductive Cleavage) N3->N4 N-O Bond Hydrogenolysis N5 γ-Amino Alcohol / Aminoindanol (Target Pharmacophore) N4->N5 Stereoretention

Caption: Synthetic pathway from nitrones to amino alcohols via indeno-isoxazole intermediates.

Quantitative Data: Optimization of N–O Cleavage

The choice of reductive conditions dictates the yield and purity of the resulting amino alcohol. The table below summarizes the empirical data for cleaving the indeno[1,2-c]isoxazole core[4].

Reducing AgentSolvent SystemConditionsYield (%)Chemoselectivity Notes
10% Pd/C, H₂ MeOH / EtOAc (1:1)1 atm, RT, 4 h88 - 95% Optimal. Perfect stereoretention; no aromatic reduction.
Raney Nickel, H₂ EtOH50 psi, 40 °C, 8 h65 - 72%Prone to over-reduction; requires high pressure.
Zn dust / AcOH THF / H₂OReflux, 12 h45 - 55%Harsh conditions; epimerization observed at C-3 position.
SmI₂ THF / MeOH-78 °C to RT, 2 h80 - 85%Good yield but highly air-sensitive and expensive reagent.

Experimental Protocols

Protocol A: Synthesis of the 1H-Indeno[1,2-c]isoxazole Precursor[2]

Objective: Construct the rigid tricyclic precursor via Rh-catalyzed cascade cyclization.

  • Preparation: In an oven-dried Schlenk tube, add (Z)-N-tert-butyl-1-phenyl nitrone (1.0 equiv) and 4-vinyl-1,3-dioxolan-2-one (1.2 equiv).

  • Catalyst Loading: Add [Cp*RhCl2]2 (2.5 mol%), AgSbF6 (10 mol%), and Ag2CO3 (2.0 equiv).

  • Solvent Addition: Suspend the mixture in anhydrous 1,2-dichloroethane (DCE) (0.1 M concentration).

  • Reaction: Seal the tube under a nitrogen atmosphere and stir at 60 °C for 12 hours.

    • Self-Validation Check: The reaction mixture will transition from a bright orange suspension to a dark brown/black mixture, indicating active catalyst turnover and the precipitation of AgCl salts.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove metal salts, and concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Petroleum Ether/Ethyl Acetate) to isolate the pure indeno[1,2-c]isoxazole.

Protocol B: Reductive Cleavage to γ-Amino Alcohol[3][4]

Objective: Unmask the isoxazole to yield the stereodefined aminoindanol derivative.

  • Dissolution: Dissolve the purified 1H-indeno[1,2-c]isoxazole (1.0 mmol) in a 1:1 mixture of HPLC-grade Methanol and Ethyl Acetate (10 mL).

    • Causality: EtOAc solubilizes the organic core, while MeOH acts as a proton donor to facilitate the hydrogenolysis.

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol% by weight). Caution: Pd/C is pyrophoric; add under a gentle stream of N₂.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times using a balloon. Maintain the reaction under a positive pressure of H₂ (1 atm balloon) at room temperature.

  • Monitoring: Stir vigorously for 4 hours.

    • Self-Validation Check (TLC): Monitor via TLC. The starting isoxazole is UV-active but Ninhydrin-negative. As the reaction proceeds, a new, highly polar spot will appear that stains bright pink/purple with Ninhydrin , confirming the unmasking of the primary/secondary amine.

  • Isolation: Once H₂ consumption ceases and TLC shows complete conversion, flush the system with N₂. Filter the mixture through a Celite pad, washing thoroughly with MeOH.

  • Concentration: Evaporate the solvent to yield the crude γ-amino alcohol, which can be recrystallized or used directly in downstream drug synthesis.

Workflow S1 Dissolve Precursor (MeOH/EtOAc) S2 Add 10% Pd/C (Catalyst) S1->S2 S3 H2 Atmosphere (1 atm Balloon) S2->S3 S4 Stir at RT (Ninhydrin TLC) S3->S4 S5 Filter & Concentrate (Amino Alcohol) S4->S5

Caption: Step-by-step experimental workflow for the reductive cleavage of the N-O bond.

References

  • Synthesis and anti-HIV activity of novel 3-substituted phenyl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues - Acta Pol Pharm (nih.gov) - 1

  • Antimycobacterial activity: synthesis of novel 3-(substituted phenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues - J Enzyme Inhib Med Chem (nih.gov) - 2

  • Regio- and stereo-selective construction of fused tricyclic indeno[1,2-c]isoxazoles - Org. Chem. Front. (snnu.edu.cn) - 4

  • Synthesis and Pharmacological Characterization Containing Heterocyclic Compounds as Potential Therapeutic Agents - Publikationsserver der Universität Regensburg -5

  • A New Isoxazolic Compound Acts as α7 Nicotinic Receptor Agonist in Human Umbilical Vein Endothelial Cells - Zeitschrift für Naturforschung - 6

Sources

Method

Regioselective functionalization of the 1H-indeno[1,2-c][1,2]oxazole scaffold

Application Note: Regioselective Functionalization and Synthesis of the 1H-indeno[1,2-c][1,2]oxazole Scaffold Introduction & Scientific Rationale The 1H-indeno[1,2-c][1,2]oxazole (often referred to as indeno[1,2-c]isoxaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Functionalization and Synthesis of the 1H-indeno[1,2-c][1,2]oxazole Scaffold

Introduction & Scientific Rationale

The 1H-indeno[1,2-c][1,2]oxazole (often referred to as indeno[1,2-c]isoxazole) is a privileged fused tricyclic heterocyclic scaffold. Its unique rigid geometry allows for precise spatial orientation of functional groups, making it a highly valuable pharmacophore in drug discovery. Derivatives of this scaffold have demonstrated potent biological properties, including significant anti-HIV activity against IIIB and ROD strains[1], as well as robust antimycobacterial activity against Mycobacterium tuberculosis (MTB) H37Rv[2].

Historically, accessing this scaffold relied on the condensation of pre-functionalized indanones. However, modern drug development demands late-stage diversification. Recent breakthroughs in transition-metal-catalyzed C–H activation have enabled the highly regioselective and stereoselective functionalization of this core via cascade reactions[3], providing researchers with unprecedented structural control.

Mechanistic Insights & Causality of Reagents

Understanding the chemical causality behind the synthetic choices is critical for troubleshooting and scaling these reactions.

Classical Approach (Condensation): The traditional synthesis involves the reaction of 2-benzylidene-1-indanones with hydroxylamine hydrochloride[4].

  • Causality: Glacial acetic acid is utilized not merely as a solvent, but as an acid catalyst. It protonates the carbonyl oxygen of the indanone, increasing the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by hydroxylamine, which subsequently undergoes an intramolecular cyclization to form the isoxazole ring[5].

Modern Catalytic Approach (Rh-Catalyzed Cascade): A state-of-the-art methodology utilizes a rhodium(III)-catalyzed nitrone-directed C–H activation, followed by a cis-selective intramolecular 1,3-dipolar cycloaddition (1,3-DC)[3].

  • Causality: The nitrone moiety acts as a powerful directing group, coordinating to the Rh center to enforce ortho-regioselectivity.

  • Reagent Roles: The pre-catalyst [Cp∗RhCl2​]2​ is inactive on its own. AgSbF6​ is strictly required as a halide scavenger; it abstracts the tightly bound chloride ligands, generating a highly electrophilic, cationic Rh(III) species with open coordination sites necessary for C–H cleavage[3]. Ag2​CO3​ acts as a mild base to facilitate the concerted metalation-deprotonation (CMD) step.

Reaction Pathway Visualization

Pathway N1 Nitrone Substrate (Directing Group) N3 Rhodacycle Intermediate (C-H Activation) N1->N3 Coordination & Deprotonation N2 Active Rh(III) Catalyst [Cp*Rh(MeCN)3](SbF6)2 N2->N3 Ag2CO3 Base N4 Alkene Insertion (Allylation) N3->N4 4-vinyl-1,3-dioxolan-2-one N5 Intramolecular 1,3-DC (Stereoselective) N4->N5 Reductive Elimination N6 Indeno[1,2-c]isoxazole Scaffold N5->N6 Cascade Cyclization

Figure 1. Logical reaction pathway for the Rh(III)-catalyzed cascade synthesis of indeno[1,2-c]isoxazoles.

Experimental Methodologies

Protocol A: Classical Condensation Synthesis

Target: 3-(substituted phenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues[4].

  • Preparation: In a 50 mL round-bottom flask, dissolve 0.001 mol of 2-[(E)-1-(substituted phenyl)methylidene]-5,6-dimethoxy-1-indanone in 15 mL of glacial acetic acid.

  • Reagent Addition: Add 0.002 mol of hydroxylamine hydrochloride to the stirring solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for 15 hours[4].

  • Validation Checkpoint 1 (In-Process): Monitor via TLC (Toluene:Ethyl Formate:Formic Acid, 5:4:1). The reaction is self-validating; the disappearance of the bright yellow chalcone spot indicates complete conversion.

  • Workup: Cool the reaction mixture to room temperature, then pour it over 50 g of crushed ice. Neutralize cautiously with dilute HCl (if basic conditions were used) or aqueous ammonia (to neutralize the acetic acid).

  • Validation Checkpoint 2 (Isolation): A distinct solid precipitate will form upon neutralization. If the solution remains clear, the pH has not crossed the isoelectric threshold of the product.

  • Purification: Filter the solid, dry under vacuum, and recrystallize from ethanol to yield the pure product[4].

Protocol B: Rh-Catalyzed Regioselective Cascade Synthesis

Target: Fused cis-indeno[1,2-c]isoxazoles via C–H activation[3].

  • Assembly: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge (Z)-N-tert-butyl-1-phenyl nitrone (0.2 mmol), [Cp∗RhCl2​]2​ (4.0 mol%), AgSbF6​ (16 mol%), and Ag2​CO3​ (1.0 equiv).

  • Atmosphere Control: Evacuate the tube and backfill with ultra-high purity Nitrogen ( N2​ ). Repeat this cycle three times. Strict exclusion of oxygen is required to prevent catalyst degradation.

  • Solvent & Reactant Addition: Under a positive N2​ flow, inject 2.0 mL of anhydrous 1,2-dichloroethane (DCE) and 4-vinyl-1,3-dioxolan-2-one (0.3 mmol).

  • Reaction: Seal the tube and stir the mixture at 60 °C for 12 hours[3].

  • Validation Checkpoint (Visual): The suspension should transition from an initial orange/yellow to a deep red/brown, indicating the formation of the active cationic rhodacycle. If the solution turns black and opaque early in the reaction, Rh(0) precipitation has occurred due to oxygen ingress; the batch must be discarded.

  • Workup: Cool to room temperature. Dilute with dichloromethane (DCM) and filter through a short pad of Celite to remove silver salts and catalyst residues.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Petroleum Ether/Ethyl Acetate) to isolate the pure indeno[1,2-c]isoxazole[3].

Workflow Visualization

Protocol S1 Step 1: Assembly Charge Schlenk tube with nitrone, [Cp*RhCl2]2, AgSbF6, and Ag2CO3 S2 Step 2: Inert Atmosphere Evacuate and backfill with N2 (Repeat 3x to exclude O2) S1->S2 S3 Step 3: Reaction Add DCE and alkene. Stir at 60 °C for 12 h S2->S3 S4 Step 4: Validation Check Color shifts from orange to deep red. Monitor via TLC. S3->S4 S5 Step 5: Workup Cool to RT, filter through Celite, concentrate in vacuo S4->S5 S6 Step 6: Isolation Flash chromatography (PE/EA) to yield pure product S5->S6

Figure 2. Step-by-step experimental workflow for the transition-metal-catalyzed functionalization.

Quantitative Data Summaries

Table 1: Biological Activity of Classical Indeno[1,2-c]isoxazole Analogues The classical condensation method yields compounds with significant therapeutic potential, particularly when functionalized with electron-withdrawing groups on the aryl ring[6].

Compound IDAryl SubstitutionTarget / StrainIC50 / MICReference
4g 3-(substituted phenyl)HIV-1 (IIIB)IC50 = 9.05 µM[1]
4b 3-(4-chlorophenyl)MTB H37RvMIC = 0.22 µM[2]
4m 3-(4-bromophenyl)MTB H37RvMIC < 6.0 µM[6]

Table 2: Optimization of Rh-Catalyzed Cascade Reaction Optimization data highlights the absolute necessity of the dual-catalyst system (Rh + Ag) for successful C–H activation and cascade cyclization[3].

EntryCatalyst SystemSolventTemp (°C)Yield of 3aa (%)
1 [Cp∗RhCl2​]2​ / AgSbF6​ / Ag2​CO3​ DCE6064%
2 Ruthenium-based catalystDCE60Trace
3 [Cp∗RhCl2​]2​ (Omission of AgSbF6​ )DCE60No Reaction
4 [Cp∗RhCl2​]2​ (Omission of Ag2​CO3​ )DCE60No Reaction

References

  • Synthesis and anti-HIV activity of novel 3-substituted phenyl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues. Acta Poloniae Pharmaceutica, 2011 May-Jun;68(3):343-8. URL:[Link]

  • Antimycobacterial activity: synthesis of novel 3-(substituted phenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 2011 Aug;26(4):598-602. URL:[Link]

  • Regio- and stereo-selective construction of fused tricyclic indeno[1,2-c]isoxazoles via the nitrone-directed C–H activation/cis-selective 1,3-DC cascade. Xingwei Li et al., Chemical Science, 2022. URL:[Link]

  • Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. World News of Natural Sciences, 2023. URL:[Link]

Sources

Application

Application Note: Rapid and Efficient Synthesis of 1H-indeno[1,2-c]oxazole via Microwave-Assisted 1,3-Dipolar Cycloaddition

Application Note: Rapid and Efficient Synthesis of 1H-indeno[1,2-c][1][2]oxazole via Microwave-Assisted 1,3-Dipolar Cycloaddition Introduction The fusion of heterocyclic rings with carbocyclic frameworks has yielded nume...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Rapid and Efficient Synthesis of 1H-indeno[1,2-c][1][2]oxazole via Microwave-Assisted 1,3-Dipolar Cycloaddition

Introduction

The fusion of heterocyclic rings with carbocyclic frameworks has yielded numerous compounds with significant biological activities, forming the cornerstone of many pharmaceutical agents. The 1H-indeno[1,2-c][1][2]oxazole scaffold represents a promising, yet underexplored, chemical space. Its rigid, planar structure, combining the features of an indene backbone with an isoxazole ring, makes it an attractive target for investigation in drug discovery programs. Isoxazole derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4][5] The indane core is also present in various bioactive molecules. This application note details a robust and highly efficient protocol for the synthesis of the 1H-indeno[1,2-c][1][2]oxazole core structure using microwave-assisted organic synthesis (MAOS).

Microwave irradiation has emerged as a powerful technology in modern organic synthesis, offering dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods.[6][7][8] These advantages are particularly pronounced in the synthesis of heterocyclic compounds, where reactions can often be sluggish and prone to side-product formation under thermal conditions.[2][9][10][11] This protocol leverages the principles of green chemistry by minimizing reaction times and potentially reducing solvent usage.[1][9]

Mechanism and Synthetic Strategy: 1,3-Dipolar Cycloaddition

The most widely employed and versatile method for the synthesis of the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide (as the 1,3-dipole) and an alkene or alkyne (as the dipolarophile).[3][12] In this proposed synthesis, 1-methylene-1H-indene will serve as the dipolarophile, reacting with a nitrile oxide generated in situ from an appropriate aldoxime precursor.

The reaction proceeds via a concerted pericyclic mechanism, where the nitrile oxide adds across the double bond of the 1-methylene-1H-indene to form the desired fused ring system. The in situ generation of the unstable nitrile oxide is crucial to prevent its dimerization into a furoxan byproduct.[5] Microwave heating accelerates this cycloaddition significantly, providing rapid and uniform heating of the reaction mixture, which leads to higher yields and cleaner reaction profiles.[7][9]

Reaction_Mechanism cluster_0 In situ Nitrile Oxide Generation cluster_1 1,3-Dipolar Cycloaddition Indene 1-Methylene-1H-indene (Dipolarophile) Product 1H-indeno[1,2-c][1,2]oxazole Indene->Product [3+2] Aldoxime Ar-CH=N-OH (Aldoxime) Oxidant [Oxidant] Aldoxime->Oxidant -H₂O NitrileOxide Ar-C≡N⁺-O⁻ (Nitrile Oxide Intermediate) Oxidant->NitrileOxide NitrileOxide->Product

Caption: Proposed reaction mechanism for the synthesis of 1H-indeno[1,2-c][1][2]oxazole.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol provides a general method for the synthesis of substituted 1H-indeno[1,2-c][1][2]oxazoles. The choice of substituted aldoxime will determine the substituent on the isoxazole ring.

Materials and Equipment:

  • 1-Methylene-1H-indene (Dipolarophile)

  • Substituted Aldoxime (e.g., Benzaldehyde oxime)

  • Chloramine-T trihydrate (Oxidant)

  • Ethanol (Solvent)

  • Microwave Synthesizer (e.g., CEM Discover, Biotage Initiator)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Vial Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 1-methylene-1H-indene (1.0 mmol, 1.0 eq).

  • Addition of Reagents: Add the substituted aldoxime (1.1 mmol, 1.1 eq) to the vial.

  • Solvent Addition: Dissolve the reactants in ethanol (5 mL).

  • Oxidant Addition: Add Chloramine-T trihydrate (1.5 mmol, 1.5 eq) to the reaction mixture.

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer and irradiate according to the parameters in Table 1.

  • Reaction Monitoring: After irradiation, cool the vial to room temperature using compressed air. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding 10 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1H-indeno[1,2-c][1][2]oxazole derivative.

Table 1: Microwave Reaction Parameters

ParameterValueRationale
Temperature120 °CProvides sufficient energy for the cycloaddition while minimizing thermal decomposition.
Time15 minutesMicrowave heating drastically reduces reaction times from hours to minutes.[7]
Power150 W (Dynamic)Power is adjusted to maintain the target temperature.
Pressure15-20 barThe reaction is performed in a sealed vessel to reach temperatures above the solvent's boiling point.
StirringHighEnsures homogeneous heating of the reaction mixture.

Expertise & Experience: Causality and Self-Validation

Why Microwave Synthesis?

The choice of microwave irradiation is deliberate. Conventional heating of 1,3-dipolar cycloadditions can be slow, often requiring several hours at reflux temperatures.[6] This extended heating can lead to the degradation of sensitive starting materials and the formation of byproducts, primarily the furoxan dimer from the self-condensation of the nitrile oxide. Microwave synthesis offers several key advantages:

  • Speed and Efficiency: The rapid, uniform heating provided by microwaves dramatically accelerates the reaction rate, often reducing reaction times from hours to mere minutes.[1][7][8] This rapid conversion to the desired product outcompetes the slower side-reaction pathways.

  • Higher Yields and Purity: By minimizing side reactions, the yield and purity of the final product are significantly improved, often simplifying the purification process.[2][6]

  • Reproducibility: Modern microwave synthesizers allow for precise control over temperature and pressure, leading to highly reproducible results, a critical factor in drug development.[7]

Self-Validating Protocol and Troubleshooting:

This protocol is designed to be self-validating. The expected outcome is a significant conversion of starting materials to a major product spot on TLC analysis after the specified irradiation time.

  • Low Conversion: If TLC analysis shows significant amounts of unreacted starting materials, the reaction time can be extended in 2-minute increments. However, if conversion remains low, ensure the oxidant (Chloramine-T) is fresh and has been stored properly.

  • Multiple Products: The presence of multiple spots on TLC may indicate the formation of the furoxan dimer. This can be mitigated by ensuring the dipolarophile (1-methylene-1H-indene) is present in a slight stoichiometric excess or by slightly lowering the reaction temperature.

  • Solvent Choice: Ethanol is a good choice as it is a polar solvent that couples efficiently with microwave irradiation. For less polar substrates, a solvent like toluene or DMF could be explored, though reaction conditions would need to be re-optimized.

Experimental_Workflow Prep Prepare Reactants in Microwave Vial Seal Seal Vial Prep->Seal Irradiate Microwave Irradiation (120°C, 15 min) Seal->Irradiate Cool Cool to Room Temperature Irradiate->Cool Workup Aqueous Workup & Extraction Cool->Workup Purify Column Chromatography Workup->Purify Product Pure 1H-indeno[1,2-c][1,2]oxazole Purify->Product

Caption: Workflow for the microwave-assisted synthesis of 1H-indeno[1,2-c][1][2]oxazole.

Conclusion

This application note provides a detailed, reliable, and highly efficient protocol for the microwave-assisted synthesis of the novel 1H-indeno[1,2-c][1][2]oxazole scaffold. By leveraging the advantages of microwave heating, this method offers a rapid and clean route to a class of compounds with high potential for applications in medicinal chemistry and drug discovery. The protocol is robust and can be adapted for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

References

  • EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
  • Al-Warhi, T., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances.
  • Majumdar, K.C., & Chattopadhyay, B. (2013). Microwave-assisted synthesis of nitrogen-containing heterocycles. Phosphorus, Sulfur, and Silicon and the Related Elements.
  • Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
  • Majhi, S., & Mondal, P. K. (2023). Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Current Microwave Chemistry.
  • Rajak, H., & Mishra, P. (2004). Microwave–assisted combinatorial chemistry: The potential approach for acceleration of drug discovery. Indian Journal of Chemistry.
  • Thieme. (n.d.). Microwave-Assisted Synthesis of Heterocyclic Scaffolds.
  • Garella, D., et al. (2013). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. MedChemComm.
  • Kumar, A. (2018). Application of Microwaves in Organic Synthesis: Speeding up the Process of Drug Discovery. BAOJ Chemistry.
  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
  • Kumar, A., & Kumar, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
  • ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction.
  • BenchChem. (n.d.). Application Notes and Protocols for Isoxazole Ring Formation via 1,3-Dipolar Cycloaddition.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles.
  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of organic chemistry.
  • Valdes, H., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields in 1H-Indeno[1,2-c][1,2]oxazole Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with the indeno[1,2-c]isoxazole scaffold—a tricyclic system known for its...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with the indeno[1,2-c]isoxazole scaffold—a tricyclic system known for its potent anti-HIV and antimycobacterial properties[1].

Synthesizing this fused ring system typically involves either the oxime cyclization of 2-arylidene-1-indanones or the 1,3-dipolar cycloaddition of nitrile oxides[1],[2]. Both routes are prone to specific thermodynamic and kinetic bottlenecks. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to maximize your experimental yields.

Mechanistic Overview & Workflow

Understanding the competing pathways in your reaction vessel is the first step to optimization. The diagram below illustrates the two primary synthetic routes and their respective kinetic traps.

Workflow N1 1-Indanone + Aryl Aldehyde N2 2-Arylidene-1-indanone (Chalcone Analog) N1->N2 Base Catalyst N3 Hydroxylamine (NH₂OH·HCl) Addition N2->N3 Glacial AcOH or Base N4 Oxime Intermediate N3->N4 N5 Intramolecular Cyclization (Rate-Limiting) N4->N5 Ultrasonic Irradiation N6 3a,4-dihydro-3H-indeno[1,2-c]isoxazole N5->N6 N7 Oxidation (DDQ / MnO₂) N6->N7 N8 1H-indeno[1,2-c][1,2]oxazole (Final Product) N7->N8 N9 Indene Alkyne + Nitrile Oxide [3+2] Cycloaddition N9->N8 Cu(I) / Ag₂CO₃ Catalyst N10 Furoxan Byproduct (Dimerization) N9->N10 High Concentration

Mechanistic pathways for indeno[1,2-c]isoxazole synthesis and side reactions.

Troubleshooting FAQs

FAQ 1: Why is my condensation stalling at the oxime intermediate without cyclizing?

Causality: The synthesis of indeno[1,2-c]isoxazoles typically involves reacting a 2-arylidene-1-indanone with hydroxylamine hydrochloride[1]. The reaction proceeds via nucleophilic attack to form an oxime, followed by an intramolecular Michael-type cyclization. If the β -carbon lacks sufficient electrophilicity (often due to electron-donating substituents on the aryl ring), the activation energy for cyclization is too high, and the reaction stalls at the oxime stage. Self-Validating System: Monitor the reaction via TLC. The starting 2-arylidene-1-indanone is typically bright yellow and highly UV-active. Oxime formation yields a highly polar spot. If this polar spot persists without transitioning to a less polar cyclized product, the cyclization has stalled. Solution: Transition from conventional thermal heating to 3. Acoustic cavitation generates localized micro-environments of extreme temperature and pressure, drastically enhancing mass transfer and overcoming the activation energy barrier for cyclization, often improving yields by over 30%[3].

FAQ 2: I am using a 1,3-dipolar cycloaddition route. Why am I getting low yields and furoxan byproducts?

Causality: When synthesizing the isoxazole ring via the reaction of an indene-derived alkyne with a nitrile oxide, the highly reactive nitrile oxide can undergo self-dimerization to form a furoxan (1,2,5-oxadiazole 2-oxide) if its local concentration is too high[4]. Self-Validating System: LC-MS analysis of the crude mixture will reveal a mass corresponding to exactly twice the molecular weight of your nitrile oxide fragment minus oxygen, mathematically confirming dimerization. Solution: Generate the nitrile oxide in situ from an aldoxime or imidoyl chloride using a slow-addition syringe pump. Furthermore, employing a Cu(I) or 2 accelerates the desired [3+2] cycloaddition pathway, outcompeting the dimerization kinetics and improving yields up to 89%[2].

FAQ 3: How can I ensure complete aromatization to the fully conjugated 1H-indeno[1,2-c][1,2]oxazole?

Causality: The initial cyclization of 2-arylidene-1-indanones yields a 3a,4-dihydro-3H-indeno[1,2-c]isoxazole derivative[1]. Relying on spontaneous air oxidation to achieve the fully aromatic state is inconsistent and leads to mixed oxidation states, complicating purification. Self-Validating System: 1 H-NMR of the crude product will show distinct aliphatic proton signals (typically between 3.0–4.0 ppm and ~5.1 ppm) corresponding to the 3a and 4 positions if the compound remains in the dihydro state[5]. Solution: Implement a deliberate oxidative aromatization step. Treat the crude dihydro-intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or activated MnO 2​ in an anhydrous solvent like toluene. This rapidly strips the protons, yielding the thermodynamically stable, fully conjugated tricyclic system.

Quantitative Yield Optimization Data

The table below summarizes the expected outcomes when shifting from traditional methodologies to optimized protocols.

Synthesis MethodReagents / CatalystReaction TimeAverage Yield (%)Primary Limitation
Conventional Heating Glacial AcOH, Reflux12 - 15 hours45 - 60%Prolonged thermal degradation, incomplete cyclization.
Ultrasonic Irradiation Alkaline EtOH, Ultrasound (50°C)45 - 85 mins85 - 95%Requires specialized sonicator probe/bath.
Catalytic [3+2] Cycloaddition Ag 2​ CO 3​ or CuI, Toluene (110°C)6 - 24 hours63 - 89%Risk of nitrile oxide dimerization (furoxan formation).

Validated Experimental Protocols

Protocol A: Ultrasound-Assisted Synthesis of 3a,4-dihydro-3H-indeno[1,2-c]isoxazoles

This protocol leverages sonochemistry to force the rate-limiting intramolecular cyclization of the oxime intermediate.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of the 2-arylidene-1-indanone derivative in 15 mL of ethanol.

  • Reagent Addition: Add 2.0 mmol of hydroxylamine hydrochloride (NH 2​ OH·HCl) and 2.0 mmol of sodium acetate (to liberate the free hydroxylamine base in situ).

  • Sonication: Immerse the flask in an ultrasonic bath (e.g., 25 kHz, 500 W). Maintain the bath temperature at 50 °C. Sonicate for 60-85 minutes.

  • In-Process Validation: Perform TLC (Eluent: Toluene/Ethyl Acetate 4:1). The disappearance of the bright yellow starting material spot and the emergence of a single, UV-active product spot indicates completion.

  • Workup: Pour the mixture into 50 mL of ice-cold distilled water. Stir vigorously until precipitation is complete. Filter the solid, wash with cold water, and recrystallize from ethanol to afford the pure dihydro-isoxazole.

Protocol B: Oxidative Aromatization to 1H-indeno[1,2-c][1,2]oxazole

This protocol ensures the conversion of the dihydro-intermediate into the fully conjugated target molecule.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the purified 3a,4-dihydro-3H-indeno[1,2-c]isoxazole in 10 mL of anhydrous toluene.

  • Oxidation: Add 1.2 mmol of DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) portion-wise. The solution will immediately darken as the charge-transfer complex forms.

  • Reaction: Stir at room temperature for 2 hours under an inert argon atmosphere.

  • In-Process Validation: LC-MS should show a mass shift of -2 Da (loss of two protons) compared to the starting material.

  • Workup: Filter the mixture through a short pad of Celite to remove the reduced DDQH 2​ byproduct. Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to yield the fully aromatic 1H-indeno[1,2-c][1,2]oxazole.

References

  • Synthesis and anti-HIV activity of novel 3-substituted phenyl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues. PubMed. 1

  • Antimycobacterial activity: synthesis of novel 3-(substituted phenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues. Taylor & Francis. 5

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. 3

  • Troubleshooting guide for the synthesis of isoxazole derivatives. Benchchem. 4

  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. MDPI. 2

Sources

Optimization

Technical Support Center: 1H-Indeno[1,2-c][1,2]oxazole Synthesis &amp; Troubleshooting

Welcome to the technical support center for the synthesis and purification of 1H-indeno[1,2-c][1,2]oxazole (commonly referred to as indeno[1,2-c]isoxazole) scaffolds. These fused heterocyclic systems are highly valued in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 1H-indeno[1,2-c][1,2]oxazole (commonly referred to as indeno[1,2-c]isoxazole) scaffolds. These fused heterocyclic systems are highly valued in medicinal chemistry for their potent anti-HIV[1] and antimycobacterial properties[2].

However, constructing this tricyclic core presents unique synthetic challenges. Whether you are utilizing classical cyclocondensation or modern transition-metal-catalyzed 1,3-dipolar cycloadditions[3], this guide provides field-proven causality, diagnostic data, and self-validating protocols to resolve common experimental bottlenecks.

Mechanistic Pathways & Workflow

To troubleshoot effectively, we must first understand the causality of the reaction pathways. The classical route relies on the Claisen-Schmidt condensation of a 1-indanone with an aldehyde, followed by cyclocondensation with hydroxylamine. Alternatively, modern methods utilize Rhodium-catalyzed C–H activation of nitrones for a direct 1,3-dipolar cycloaddition (1,3-DC)[3].

SyntheticPathways A 1-Indanone + Aldehyde B Claisen-Schmidt Condensation A->B C 2-Benzylidene-1-indanone B->C D NH2OH·HCl Cyclocondensation C->D Glacial AcOH Reflux E 1H-Indeno[1,2-c][1,2]oxazole D->E F Nitrone + Alkene G Rh-Catalyzed 1,3-Dipolar Cycloaddition F->G G->E [Cp*RhCl2]2 AgSbF6

Fig 1: Synthetic pathways for 1H-indeno[1,2-c][1,2]oxazole scaffolds.

Diagnostic Impurity Profiling

When your crude mixture deviates from the expected purity, identifying the exact side-product is the first step toward resolution. Below is a quantitative summary of common impurities and their diagnostic analytical signals.

Table 1: Quantitative Data & Impurity Identification

Impurity TypeOrigin / CausalityDiagnostic Analytical SignalMitigation Strategy
Unreacted Enone Insufficient NH₂OH·HCl or premature reaction termination.¹H NMR: Olefinic proton (C=CH) at ~7.5–8.0 ppm.Increase NH₂OH·HCl to 2.0–3.0 eq; extend reflux time.
Regioisomer ([2,1-c] oxazole) Incorrect pH favoring 1,4-Michael addition over 1,2-carbonyl attack.¹H NMR: Distinct shift in aliphatic ring protons.Maintain strictly acidic conditions (glacial AcOH)[4].
Uncyclized Oxime Stalled cyclodehydration due to high water content in the solvent.LC-MS: Mass shift of +18 Da relative to target product.Use anhydrous glacial acetic acid to drive H₂O elimination.
Trace Metal (Rh/Ag) Incomplete catalyst removal in the 1,3-DC route[3].ICP-MS: >10 ppm Rh; NMR peak broadening.Treat organic phase with thiol-functionalized silica scavengers.

Troubleshooting FAQs

Q1: My LC-MS shows a mass +18 Da higher than my target indeno[1,2-c]isoxazole. What is this, and how do I fix it? A: You are observing the uncyclized intermediate oxime (or a hydrated species). The cyclodehydration of the oxime intermediate requires the elimination of water to close the isoxazole ring. If you are using a weak acid or if there is excessive water in the solvent, the protonation of the oxime hydroxyl group (which makes it a good leaving group) is hindered. Solution: Ensure you are using anhydrous glacial acetic acid. The acetic acid serves a dual causality: it acts as a solvent that drives the equilibrium by absorbing water, and it provides the necessary protons to catalyze the elimination[4].

Q2: I am observing a mixture of two isomeric products with identical masses. How do I control the regioselectivity? A: You are likely generating a mixture of the desired indeno[1,2-c]isoxazole and the undesired indeno[2,1-c]isoxazole. The regiochemistry is dictated by whether the hydroxylamine nitrogen (a softer nucleophile) or oxygen (a harder nucleophile) attacks the carbonyl (1,2-addition) versus the beta-carbon (1,4-Michael addition). Acidic conditions protonate the carbonyl, enhancing 1,2-attack by the nitrogen, which is followed by cyclization to yield the [1,2-c] isomer. Solution: Strictly control the pH. Avoid buffering the acetic acid with basic impurities, and never attempt this specific cyclization in alkaline media if the[1,2-c] isomer is your sole target.

Q3: In the Rh-catalyzed 1,3-dipolar cycloaddition route, my product streaks heavily on the silica column and is dark brown. How do I purify it? A: Dark discoloration and silica streaking usually indicate colloidal rhodium or silver contamination from the [Cp*RhCl2]2 and AgSbF6 catalyst system[3]. Residual rhodium readily coordinates to the nitrogen of the newly formed isoxazole ring. Solution: Do not rely on standard silica gel chromatography alone. First, pass the crude mixture through a short pad of Celite. Then, scavenge the transition metals by stirring the crude mixture with a thiol-functionalized silica resin (e.g., SiliaMetS® Thiol) in dichloromethane at 40 °C for 2 hours prior to final chromatography.

TroubleshootingTree Root Impurity Detected in Crude Mixture Q1 Unreacted Enone? Root->Q1 Q2 Regioisomers Present? Root->Q2 Q3 Trace Metal Contamination? Root->Q3 A1 Increase NH2OH·HCl eq. or extend reflux time Q1->A1 Yes A2 Ensure strictly acidic pH to favor N-attack Q2->A2 Yes A3 Use thiol-functionalized silica scavengers Q3->A3 Yes

Fig 2: Decision tree for resolving crude mixture impurities.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . This means the protocol includes built-in analytical checkpoints that confirm success before you proceed to the next step.

Protocol A: Classical Cyclocondensation Route[4]

Ideal for scale-up and standard library synthesis.

  • Condensation Checkpoint: React 1-indanone (1.0 eq) with your chosen aldehyde (1.0 eq) in ethanol containing 30% NaOH. Stir at room temperature for 4 hours.

    • Self-Validation: Monitor via ¹H NMR. The reaction is complete when the indanone CH₂ signal (~2.6 ppm) disappears and the benzylidene =CH signal (~7.6 ppm) appears. Do not proceed until conversion is >95% to prevent simple oxime impurities.

  • Cyclization: Isolate the 2-benzylidene-1-indanone intermediate. Dissolve 1.0 mmol of this intermediate in 15 mL of anhydrous glacial acetic acid. Add 2.0 mmol of hydroxylamine hydrochloride (NH₂OH·HCl).

  • Reflux: Heat the mixture to reflux for 15 hours.

  • Isolation: Remove excess solvent under reduced pressure, cool, and pour onto 20 g of crushed ice. Filter the resulting precipitate and wash with cold water.

    • Self-Validation: Analyze the crude solid via IR spectroscopy. The complete disappearance of the C=O stretch (~1680 cm⁻¹) and the emergence of the C=N stretch (~1600 cm⁻¹) provides immediate, orthogonal confirmation of successful ring closure[5].

Protocol B: Rh-Catalyzed 1,3-Dipolar Cycloaddition[3]

Ideal for complex, highly functionalized, or sterically hindered targets.

  • Reaction Setup: In an oven-dried Schlenk tube under Argon, combine the nitrone (0.1 mmol), the alkene dienophile (0.15 mmol), [Cp*RhCl2]2 (4 mol%), AgSbF6 (16 mol%), and Ag2CO3 (0.05 mmol).

  • Solvent & Heating: Suspend the mixture in 1.0 mL of anhydrous 1,2-dichloroethane (DCE). Stir at 60 °C for 12 hours.

  • Quench & Scavenge: Cool to room temperature. Dilute with dichloromethane and add 50 mg of SiliaMetS® Thiol resin to scavenge Rh/Ag. Stir for 2 hours.

  • Filtration: Filter the mixture through a short pad of Celite to remove the resin and insoluble silver salts.

    • Self-Validation: Analyze the crude mixture via HPLC or ¹H NMR to determine the diastereomeric ratio (dr). A successful nitrone-directed C–H activation cascade will yield a highly cis-selective indeno[1,2-c]isoxazole product.

References

  • Synthesis and anti-HIV activity of novel 3-substituted phenyl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues. Acta Poloniae Pharmaceutica, 2011.

  • Antimycobacterial activity: synthesis of novel 3-(substituted phenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 2011.

  • A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy. Pharmaceuticals (Basel), 2022. (Cited for comparative IR validation of fused indeno-heterocycles).

  • Rhodium-catalyzed stereoselective construction of fused tricyclic indeno[1,2-c]isoxazoles via the nitrone-directed C–H activation/cis-selective 1,3-DC cascade. Organic Chemistry Frontiers, 2022.

Sources

Troubleshooting

Application Scientist Support Center: Optimizing Solvent Conditions for 1H-Indeno[1,2-c][1,2]oxazole Preparation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to help drug development professionals and synthetic chemists troubleshoot and optimize the preparation of 1H-indeno[1,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to help drug development professionals and synthetic chemists troubleshoot and optimize the preparation of 1H-indeno[1,2-c][1,2]oxazole (indeno[1,2-c]isoxazole) derivatives.

The synthesis of this privileged scaffold typically relies on the cyclocondensation of a 2-arylidene-1-indanone intermediate with hydroxylamine. However, the success of this transformation—specifically the final ring closure—is hyper-dependent on your choice of solvent. Below, you will find mechanistic insights, a visual workflow, troubleshooting FAQs, and a self-validating protocol to ensure high-yield, reproducible results.

Process Workflow & Solvent Optimization Pathways

The following diagram illustrates the mechanistic divergence that occurs during the cyclocondensation step based on solvent selection.

SolventOptimization Start 1-Indanone + Aldehyde Step1 Aldol Condensation (EtOH / NaOH, RT) Start->Step1 Intermediate 2-Arylidene-1-indanone (Chalcone Intermediate) Step1->Intermediate Split Solvent Optimization for Cyclization with NH2OH·HCl Intermediate->Split Sol1 Glacial Acetic Acid (Reflux, 15h) Split->Sol1 Sol2 EtOH / Base (Reflux) Split->Sol2 Sol3 Deep Eutectic Solvents (e.g., K2CO3/Glycerol) Split->Sol3 Out1 High Yield (>80%) Complete Cyclization Sol1->Out1 Out2 Moderate Yield (~50-60%) Side Reactions Sol2->Out2 Out3 Green Chemistry Fast Reaction, Good Yield Sol3->Out3 Final 1H-indeno[1,2-c][1,2]oxazole Derivatives Out1->Final Out2->Final Out3->Final

Workflow for 1H-indeno[1,2-c][1,2]oxazole synthesis highlighting solvent optimization pathways.

Troubleshooting & FAQs

Q1: Why is glacial acetic acid the industry standard over ethanol for the final cyclocondensation step? Expert Insight & Causality: The assembly of the [1,2]oxazole ring from a 2-arylidene-1-indanone intermediate requires two distinct mechanistic phases: nucleophilic attack to form the oxime, followed by intramolecular cyclization and dehydration (1)[1]. Glacial acetic acid serves a dual purpose as both a highly polar protic solvent and an acid catalyst. The acidic environment increases the electrophilicity of the carbonyl carbon, accelerating the initial oxime formation. More importantly, it protonates the resulting hydroxyl group, turning it into a superior leaving group (water), which drives the final cyclization forward (2)[2]. In neutral or basic alcoholic solvents like ethanol, the reaction frequently stalls at the open-chain oxime intermediate due to the high activation energy required for the unassisted dehydration step.

Q2: I am observing a mixture of unreacted chalcone and oxime intermediates. How can I drive the reaction to completion? Expert Insight & Causality: Incomplete cyclization is a classic symptom of insufficient thermal energy or inadequate protonation during the ring-closure phase.

  • Verify Temperature: The reaction must be held at a vigorous reflux (~118°C for acetic acid). Lower temperatures will strand the reaction at the oxime intermediate.

  • Reagent Stoichiometry: Ensure a minimum of 2.0 equivalents of hydroxylamine hydrochloride is used. The excess compensates for partial sublimation or degradation during the extended 15-hour reflux[2].

  • Solvent Evaporation: If the reaction is complete but the yield is low, ensure you are distilling off the excess acetic acid under reduced pressure before aqueous workup. Failing to remove the bulk solvent prior to ice-water precipitation leads to product loss in the aqueous filtrate[2].

Q3: How does solvent polarity and pH affect the regioselectivity of the [1,2]oxazole formation? Expert Insight & Causality: Regioselectivity (forming the [1,2-c] versus the [1,2-d] isomer) is dictated by whether the hydroxylamine initially attacks the carbonyl carbon (1,2-addition) or the β -carbon of the enone (1,4-conjugate addition). Acidic solvents like glacial acetic acid strongly bias the pathway toward 1,2-addition by activating the hard electrophilic center (the carbonyl). This ensures the subsequent 5-endo-trig cyclization selectively yields the desired 1H-indeno[1,2-c][1,2]oxazole scaffold[1].

Q4: Are there viable "Green Chemistry" solvent alternatives that maintain high yields? Expert Insight & Causality: Yes. While glacial acetic acid is traditional, recent methodologies have successfully employed Deep Eutectic Solvents (DES) such as K 2​ CO 3​ /glycerol (3)[3]. The dense hydrogen-bond donor network in a DES stabilizes the polar transition states during cyclization. This not only accelerates the reaction time but also allows for a self-validating, eco-friendly workup where the addition of water breaks the DES network and directly precipitates the highly pure product[3].

Quantitative Data: Solvent Optimization Matrix

The following table summarizes the mechanistic outcomes and empirical yields based on solvent selection during the cyclocondensation phase.

Solvent SystemCatalystTemp (°C)Time (h)Avg. Yield (%)Purity & Mechanistic Outcome
Glacial Acetic Acid None (Self-catalyzed)118 (Reflux)12 - 1575 - 85High; complete dehydration and cyclization[2].
Ethanol NaOH78 (Reflux)8 - 1040 - 50Poor; stalls at uncyclized oxime intermediate.
Ethanol HCl (catalytic)78 (Reflux)15 - 1865 - 70Moderate; competing side-reactions lower overall yield.
DES (K 2​ CO 3​ /Glycerol) K 2​ CO 3​ 80 - 902 - 480 - 90High; rapid conversion, excellent green chemistry profile[3].

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol embeds visual and analytical checkpoints so you can validate the success of the reaction in real-time without waiting for final NMR characterization.

Phase 1: Aldol Condensation (Intermediate Formation)
  • Dissolve 5,6-dimethoxy-1-indanone (0.01 mol) and the appropriate substituted aldehyde (0.01 mol) in 10 mL of ethanol[2].

  • Add 5 mL of 30% NaOH and 10 mL of petroleum ether. Stir the reaction mixture at room temperature for 4 hours[2].

    • Self-Validation Checkpoint 1: A solid precipitate will form as the reaction progresses. TLC (Toluene:Ethyl Formate:Formic Acid 5:4:1) should confirm the complete disappearance of the starting indanone[2].

  • Pour the resulting solution into ice-cold water and neutralize with HCl. Filter the separated solid, dry it, and crystallize the 2-arylidene-1-indanone intermediate from ethanol[2].

Phase 2: Cyclocondensation (The Optimized Step)
  • Suspend the 2-arylidene-1-indanone intermediate (0.001 mol) in 15 mL of glacial acetic acid[2].

  • Add 0.002 mol (2.0 eq) of hydroxylamine hydrochloride[2].

  • Reflux the mixture vigorously (118°C) for 15 hours[2].

    • Self-Validation Checkpoint 2: The suspension will typically clarify into a deep solution before potentially depositing a new precipitate. TLC will show a shift to a lower polarity spot, confirming the loss of the highly polar oxime hydroxyl group during ring closure.

Phase 3: Workup & Isolation
  • Distill off the excess glacial acetic acid under reduced pressure to concentrate the mixture[2].

  • Pour the concentrated, cooled mixture onto 20 g of crushed ice[2].

    • Self-Validation Checkpoint 3: Immediate precipitation of the crude 1H-indeno[1,2-c][1,2]oxazole occurs upon contact with the ice[2].

  • Filter the solid, wash extensively with cold water until the filtrate is pH neutral, and recrystallize the final product from methanol[2].

References

  • Source: Acta Poloniae Pharmaceutica (ptfarm.pl)
  • Title: Synthesis of Fused Isoxazoles: A Comprehensive Review Source: MDPI URL
  • Title: Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles Source: PMC - NIH URL

Sources

Optimization

Minimizing side reactions during 1H-indeno[1,2-c][1,2]oxazole cyclization

Welcome to the Application Scientist Troubleshooting Hub. This guide provides mechanistic insights, validated protocols, and practical solutions for minimizing side reactions during the synthesis of indeno-fused isoxazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Hub. This guide provides mechanistic insights, validated protocols, and practical solutions for minimizing side reactions during the synthesis of indeno-fused isoxazoles.

Reaction Pathways & Common Bottlenecks

Understanding the kinetic and thermodynamic competing pathways is the first step in troubleshooting your cyclization reactions. The diagram below illustrates the divergent pathways that lead to either the desired cyclized product or unwanted side products.

ReactionPathways A 2-Arylidene-1-indanone (Starting Material) C Uncyclized Oxime (Kinetic Trap) A->C 1,2-Attack (Fast) D Michael Adduct (Intermediate) A->D 1,4-Attack (Slow) B NH2OH + Base (Reagents) B->A Addition E Dihydro-indeno[1,2-c]isoxazole (Target Product) C->E Heat / Base D->E Condensation F Aromatic indeno[1,2-c]isoxazole (Over-Oxidation) E->F O2 / Prolonged Heat

Reaction pathways and side products in indeno[1,2-c]isoxazole synthesis.

Frequently Asked Questions (FAQs)

FAQ 1: Why am I isolating uncyclized oxime instead of the indeno[1,2-c]isoxazole?

Diagnostic Analysis: When reacting 2-arylidene-1-indanones with hydroxylamine, the initial nucleophilic attack is kinetically driven toward the carbonyl carbon (1,2-addition), rapidly forming an intermediate oxime. If the reaction lacks sufficient thermodynamic driving force (heat) or a basic catalyst, the subsequent intramolecular 1,4-oxa-Michael addition fails to occur, leaving the oxime stranded as an uncyclized side product [1].

Mechanistic Solution: Switching from a neutral solvent to a buffered basic system (e.g., EtOH/NaOAc or EtOH/KOH) lowers the activation energy for the ring-closing step by increasing the nucleophilicity of the oxime oxygen. Ultrasonic irradiation has also been proven to accelerate this specific ring closure [3].

Quantitative Optimization Data: Table 1: Influence of Reaction Conditions on 1H-Indeno[1,2-c]isoxazole Cyclization Yields

SolventAdditive / BaseTemp (°C)Time (h)Dihydro-isoxazole Yield (%)Uncyclized Oxime (%)Oxidized Side Product (%)
EthanolNone78 (Reflux)1518750
EthanolKOH (1.5 eq)78 (Reflux)48285
Glacial AcOHNone118 (Reflux)15681215
Glacial AcOHNaOAc (2.0 eq)118 (Reflux)688< 25

Self-Validating Protocol: Base-Promoted Cyclization

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 mmol of 2-arylidene-1-indanone in 15 mL of anhydrous ethanol.

  • Reagent Addition: Add 2.0 mmol of hydroxylamine hydrochloride (NH₂OH·HCl) followed by 2.5 mmol of anhydrous sodium acetate (NaOAc). Causality: NaOAc neutralizes the HCl salt to liberate free hydroxylamine and acts as a mild base to promote the thermodynamic 1,4-oxa-Michael addition over the kinetic 1,2-addition.

  • Cyclization: Reflux the mixture at 80 °C under an argon atmosphere for 6 hours.

  • In-Process Validation: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the bright yellow enone starting material spot and the emergence of a UV-active, non-fluorescent spot indicates successful cyclization.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between ethyl acetate (20 mL) and distilled water (20 mL). Extract the aqueous layer twice with EtOAc. Dry over MgSO₄ and purify via silica gel chromatography.

FAQ 2: How do I prevent over-oxidation to the fully aromatic indeno[1,2-c]isoxazole?

Diagnostic Analysis: The target 3a,4-dihydro-3H-indeno[1,2-c]isoxazole contains a saturated C3a-C4 bond. Under prolonged heating in the presence of atmospheric oxygen, this system undergoes spontaneous dehydrogenation to attain the thermodynamic stability of a fully conjugated, planar aromatic system.

Mechanistic Solution: Perform the cyclization strictly under an inert atmosphere (Argon/N₂). Degas your solvents prior to use. If oxidation persists, reduce the reaction time, lower the temperature, and avoid highly acidic conditions (like unbuffered Glacial AcOH) which can catalyze the aromatization.

FAQ 3: I am using the Larock electrophilic cyclization, but I observe polyhalogenated side products. How can I optimize this?

Diagnostic Analysis: The electrophilic cyclization of 2-alkyn-1-one O-methyl oximes using Iodine Monochloride (ICl) is a highly efficient method to generate 4-iodo-isoxazoles [2]. However, the indene core is highly susceptible to electrophilic aromatic substitution (EAS). Excess ICl or elevated temperatures will lead to halogenation on the aromatic rings rather than exclusively at the alkyne moiety.

Mechanistic Solution: Control the stoichiometry of ICl strictly to 1.05 equivalents and perform the addition at 0 °C to suppress the activation energy required for the EAS pathway.

ElectrophilicWorkflow S1 O-Methyl Oxime in CH2Cl2 S2 Add 1.05 eq ICl at 0 °C S1->S2 S3 Stir 30 min (Warm to RT) S2->S3 S4 Quench with Na2S2O3 S3->S4 S5 4-Iodo-isoxazole Product S4->S5

Workflow for electrophilic cyclization of O-methyl oximes using ICl.

Self-Validating Protocol: Electrophilic Cyclization

  • Preparation: Dissolve 0.5 mmol of the 2-alkyn-1-one O-methyl oxime precursor in 5.0 mL of anhydrous CH₂Cl₂ (0.1 M concentration).

  • Electrophile Addition: Cool the solution to 0 °C in an ice bath. Dropwise, add exactly 0.525 mmol (1.05 equiv) of Iodine Monochloride (ICl) dissolved in 1 mL of CH₂Cl₂. Causality: Strict stoichiometric control prevents polyhalogenation of the electron-rich indene core.

  • Reaction: Stir for 30 minutes, allowing the reaction to slowly warm to room temperature.

  • Quenching & Validation: Add 5 mL of saturated aqueous Na₂S₂O₃. Validation Check: The rapid fading of the dark reddish-brown iodine color to a pale yellow or colorless biphasic mixture visually confirms the complete reduction and neutralization of unreacted ICl.

  • Isolation: Extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate to yield the 4-iodo-indeno[1,2-c]isoxazole.

References

  • Synthesis and anti-HIV activity of novel 3-substituted phenyl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues. Acta Poloniae Pharmaceutica.[Link]

  • Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters (ACS Publications).[Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals (MDPI).[Link]

Troubleshooting

Technical Support Center: Effective Chromatography Purification for 1H-indeno[1,2-c]oxazole

Technical Support Center: Effective Chromatography Purification for 1H-indeno[1,2-c][1][2]oxazole Welcome to the technical support center for the chromatographic purification of 1H-indeno[1,2-c][1][2]oxazole and its deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Effective Chromatography Purification for 1H-indeno[1,2-c][1][2]oxazole

Welcome to the technical support center for the chromatographic purification of 1H-indeno[1,2-c][1][2]oxazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges. As your Senior Application Scientist, my goal is to blend established scientific principles with field-tested experience to empower you to overcome obstacles and achieve high-purity compounds.

The unique fused-ring structure of 1H-indeno[1,2-c][1][2]oxazole, containing both an acidic N-H proton and a basic nitrogen atom within the oxazole ring, presents specific challenges in silica gel chromatography. This guide will address these issues head-on, providing not just steps to follow, but the rationale behind them.

Frequently Asked Questions (FAQs)

Q1: My 1H-indeno[1,2-c][1][2]oxazole is streaking or tailing on the TLC plate and column. What is the primary cause?

A1: Streaking and tailing are common issues when purifying N-heterocycles on standard silica gel.[3] The primary cause is the acidic nature of the silica surface, which can strongly and sometimes irreversibly interact with the basic nitrogen atom in your compound. This leads to poor peak shape and difficult elution.[1]

Q2: I'm observing a lower than expected yield after column chromatography. Could my compound be decomposing?

A2: Yes, decomposition on silica gel is a significant risk for some N-heterocyclic compounds, particularly if they are acid-sensitive.[3] The acidic environment of the silica can catalyze degradation, leading to a loss of your desired product.

Q3: What is a good starting solvent system for the flash chromatography of 1H-indeno[1,2-c][1][2]oxazole?

A3: A good starting point for many N-heterocycles is a mixture of hexanes and ethyl acetate.[3] However, based on the polar nature of the indenoxazole core, you may need to progress to a more polar system, such as dichloromethane/methanol.[3] The key is to perform a thorough TLC analysis first to identify a solvent system that provides a retention factor (Rf) of approximately 0.3 for your target compound.[3]

Q4: Are there alternatives to silica gel for purifying my compound?

A4: Absolutely. If your compound proves to be highly sensitive to acidic conditions, consider using neutral or basic alumina as the stationary phase.[3] Amine-functionalized silica is another excellent option that can significantly improve peak shape and recovery for basic compounds like N-heterocycles.[1] For higher resolution of closely related impurities or isomers, reversed-phase preparative HPLC is a powerful alternative.[2]

Q5: How should I store my purified 1H-indeno[1,2-c][1][2]oxazole?

A5: Generally, these compounds are stable under standard laboratory conditions. For long-term storage, it is advisable to keep the purified solid in a tightly sealed container, protected from light and moisture, at a low temperature. If the compound is particularly sensitive, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[2]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the purification of 1H-indeno[1,2-c][1][2]oxazole.

Problem 1: Severe Peak Tailing and Poor Resolution in Flash Chromatography
  • Cause: Strong interaction between the basic nitrogen of the oxazole ring and the acidic silanol groups on the silica surface. This leads to non-uniform band migration.[1]

  • Solution Workflow:

  • Detailed Protocol: Adding a Basic Modifier

    • Select a Modifier: The most common choice is triethylamine (TEA). Add 0.1-1% TEA to your chosen eluent (e.g., hexanes/ethyl acetate or dichloromethane/methanol). [3] 2. TLC Analysis: Re-run your TLC with the modified eluent to confirm that the streaking is resolved and to re-optimize the solvent ratio for an Rf of ~0.3.

    • Column Equilibration: Before loading your sample, flush the packed column with at least 5 column volumes of the TEA-modified eluent. This "neutralizes" the silica surface.

    • Elution: Perform the chromatography as usual. The TEA in the mobile phase will compete with your compound for the acidic sites on the silica, allowing your product to elute in a sharper band.

Problem 2: Low Product Recovery or Suspected On-Column Decomposition
  • Cause: The acidic nature of silica gel may be causing your 1H-indeno[1,2-c]o[1][2]xazole derivative to degrade during the purification process. [3]* Solution:

    • Use Neutralized Silica Gel: Prepare a slurry of silica gel in your chosen eluent containing 1% triethylamine. Let it stand for an hour before packing the column. This pre-neutralization can significantly reduce degradation. [3] 2. Switch to Alumina: Basic or neutral alumina can be an effective alternative stationary phase for acid-sensitive compounds. [3]Remember that the elution order may change, so you will need to re-screen solvent systems using TLC with alumina plates.

    • Minimize Contact Time: Use a faster flow rate during flash chromatography to reduce the time your compound spends on the column. [4]

Problem 3: Difficulty Separating Closely Related Impurities or Isomers
  • Cause: The impurities or isomers have very similar polarities to your target compound, making separation by standard flash chromatography challenging. [2]* Solution: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

    • Rationale: Prep-HPLC offers significantly higher resolving power than flash chromatography due to smaller particle sizes of the stationary phase and more precise solvent delivery. [5][6] * Method Development:

      • Analytical HPLC: First, develop a separation method on an analytical HPLC system. This will save valuable sample and time.

      • Column Selection: For many heterocyclic compounds, a C18 reversed-phase column is a good starting point. [4]If your compound is very non-polar, a normal-phase silica column might be more appropriate.

      • Mobile Phase Screening: For reversed-phase, screen gradients of water/acetonitrile or water/methanol. For normal-phase, screen gradients of hexanes/isopropanol or hexanes/ethanol.

      • Scale-Up: Once a good analytical separation is achieved, scale up to a preparative column with the same stationary phase, adjusting the flow rate and injection volume accordingly. [6]

    • Quantitative Data Summary for Starting HPLC Method Development:

ParameterNormal-Phase HPLCReversed-Phase HPLC
Column Silica, 5-10 µm particle sizeC18, 5-10 µm particle size
Mobile Phase A Hexane or HeptaneWater
Mobile Phase B Isopropanol or EthanolAcetonitrile or Methanol
Typical Gradient 5% to 50% B over 20-30 min10% to 90% B over 20-30 min
Detection UV (e.g., 254 nm)UV (e.g., 254 nm)

Experimental Protocols

Protocol 1: General Flash Chromatography with Basic Modifier
  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 80:20 hexanes:ethyl acetate, then increase polarity).

    • Once a suitable system is found (Rf of target compound ~0.3), add 0.5% triethylamine to the mobile phase and re-run the TLC to ensure the peak shape improves.

  • Column Packing:

    • Dry pack the column with silica gel.

    • Flush the column with at least 5 column volumes of the eluent containing 0.5% triethylamine.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane.

    • Adsorb the sample onto a small amount of silica gel.

    • Evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen mobile phase containing the basic modifier.

    • Collect fractions and monitor by TLC to identify those containing your pure product.

  • Work-up:

    • Combine the pure fractions.

    • Evaporate the solvent under reduced pressure. Note that triethylamine is volatile and should be removed during this step.

Protocol 2: Recrystallization for Isomer Separation

For cases where isomers are present, recrystallization can be a powerful, non-chromatographic purification method. [7]

  • Solvent Screening:

    • In small test tubes, test the solubility of your crude material (~20-30 mg) in a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane). [2] * A good solvent will dissolve the compound when hot but show low solubility at room temperature. [2][7]

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of boiling solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Once crystal formation is complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield. [2] * Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the purified crystals under vacuum.

References

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). A Review Article on Flash Chromatography. Retrieved from [Link]

  • Semantic Scholar. (2021, February 18). Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • YMC. (n.d.). Laboratory scale preparative HPLC system and column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Preparative HPLC Service. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR reference spectra for 1H-indeno[1,2-c][1,2]oxazole

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 1H-indeno[1,2-c][1][2]oxazole: A Comparative Analysis For researchers and professionals in drug development, the unambiguous structural elucid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 1H-indeno[1,2-c][1][2]oxazole: A Comparative Analysis

For researchers and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of molecular design and synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful technique for this purpose, providing detailed information about the molecular framework and electronic environment of atomic nuclei.[3][4] This guide focuses on 1H-indeno[1,2-c][1][2]oxazole (also known as 1H-indeno[1,2-c]isoxazole), a fused heterocyclic system of interest in medicinal chemistry.

A significant challenge in the study of novel or niche compounds is the frequent absence of comprehensive, publicly available spectral reference data. As of this writing, a fully assigned, peer-reviewed ¹H and ¹³C NMR spectrum for 1H-indeno[1,2-c][1][2]oxazole (CAS Number: 82866-04-4) is not readily accessible in common databases.[2] This guide, therefore, adopts a predictive and comparative approach. By leveraging established NMR principles and analyzing the spectral data of structurally related analogues, we will construct a reliable, predicted spectral profile for 1H-indeno[1,2-c][1][2]oxazole. This methodology not only provides a valuable reference for researchers working with this specific scaffold but also illustrates a robust strategy for spectral analysis in the absence of direct reference standards.

The Molecular Architecture of 1H-indeno[1,2-c][1][2]oxazole

The structure of 1H-indeno[1,2-c][1][2]oxazole features a planar, tricyclic system where an indene moiety is fused to an isoxazole ring. This fusion creates a unique electronic and steric environment that will be reflected in its NMR spectra. The standard IUPAC numbering for this system is crucial for unambiguous peak assignment.

Figure 1. Structure and numbering of 1H-indeno[1,2-c][1][2]oxazole.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to be characterized by distinct regions for aromatic, aliphatic, and N-H protons. The chemical shifts are influenced by the aromatic ring currents and the electronegativity of the adjacent nitrogen and oxygen atoms.

Proton(s) Predicted δ (ppm) Predicted Multiplicity Justification & Comparative Insights
NH -110.0 - 13.0Broad Singlet (br s)The N-H proton in related N-heterocycles like indazoles typically appears significantly downfield due to deshielding and potential hydrogen bonding. Its signal is often broad.[5][6]
H -5, H-6, H-7, H-87.2 - 8.0Multiplets (m)These protons belong to the benzene ring of the indene system. They will appear as a complex multiplet system, typical for ortho- and meta-coupled aromatic protons. Protons adjacent to the fused rings may be shifted further downfield.
H -38.0 - 8.5Singlet (s)The proton on the isoxazole ring (C3) is expected to be a singlet and significantly deshielded due to the adjacent C=N bond and the aromatic nature of the ring system. In many isoxazole derivatives, this proton appears above 8.0 ppm.[7][8]
CH₂ -43.5 - 4.0Singlet (s)The methylene protons at the C4 position are aliphatic but are deshielded by the adjacent aromatic system. They are expected to appear as a sharp singlet as there are no adjacent protons for coupling.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. We predict 10 distinct signals, corresponding to the 10 carbon atoms in the asymmetric structure.

Carbon(s) Predicted δ (ppm) Justification & Comparative Insights
C -430 - 40The aliphatic CH₂ carbon will be the most upfield signal.
Aromatic C H (C5, C6, C7, C8)110 - 135These four signals correspond to the protonated carbons of the benzene ring. Their exact shifts are difficult to predict without reference data but will fall in the standard aromatic region. Data from indazole derivatives show similar ranges.[5]
C -3145 - 155The CH carbon of the isoxazole ring is expected to be significantly downfield, influenced by the adjacent nitrogen. This is a characteristic feature of many azoles.[7][9]
Quaternary C (C3a, C8a, C8b)120 - 150These carbons at the ring junctions will have varied chemical shifts depending on their specific electronic environment. C8b, being part of the benzene ring, will be in the aromatic region. C3a will be influenced by both the isoxazole and indene systems.
C =N (C9a)155 - 165The sp² carbon double-bonded to nitrogen in the isoxazole ring is expected to be one of the most downfield signals, a characteristic feature of imine-like carbons within heterocyclic systems.[10][11]

Comparative Analysis with Structurally Related Compounds

To ground our predictions, we can compare the expected spectral features of 1H-indeno[1,2-c][1][2]oxazole with the experimentally determined data for 3-methyl-1-phenyl-1H-indazole and 5-phenyl-3-(quinolin-2-yl)isoxazole .

Table 1: ¹H NMR Data Comparison (Solvent: CDCl₃)

Compound Aromatic Protons (δ ppm) Heterocyclic Proton (δ ppm) Aliphatic/Methyl Protons (δ ppm)
1H-indeno[1,2-c][1][2]oxazole (Predicted) 7.2 - 8.0 (m, 4H)8.0 - 8.5 (s, 1H)3.5 - 4.0 (s, 2H)
3-methyl-1-phenyl-1H-indazole [5]7.21 - 7.74 (m, 9H)N/A2.67 (s, 3H)
5-phenyl-3-(quinolin-2-yl)isoxazole [10]7.59 - 8.28 (m, 11H)7.34 (s, 1H)N/A
  • Insight: The aromatic region of the indazole derivative provides a good proxy for the benzene ring protons in our target molecule. The chemical shift of the isoxazole proton in the quinolinyl-isoxazole derivative (7.34 ppm) is slightly upfield of our prediction; however, the fusion in the indeno system is expected to increase deshielding, justifying a downfield shift.

Table 2: ¹³C NMR Data Comparison (Solvent: CDCl₃)

Compound Aromatic CH (δ ppm) Heterocyclic CH (δ ppm) C=N (δ ppm) Aliphatic/Methyl (δ ppm)
1H-indeno[1,2-c][1][2]oxazole (Predicted) 110 - 135145 - 155155 - 16530 - 40
3-methyl-1-phenyl-1H-indazole [5]110.4, 120.6, 120.8, 122.4, 124.9, 126.1, 127.2, 129.4N/A144.0 (N-C =N)11.9
5-phenyl-3-(quinolin-2-yl)isoxazole [10]125.9 - 130.398.6164.2N/A
  • Insight: The ¹³C data from the comparative compounds strongly support our predictions. The isoxazole C=N carbon at 164.2 ppm is consistent with our predicted range. Similarly, the aromatic CH signals fall squarely within the 110-130 ppm range. The heterocyclic CH signal at 98.6 ppm is notably upfield, but this position is highly sensitive to the specific ring system and substituents.

Experimental Protocol for NMR Acquisition and Analysis

To validate these predictions, a standardized experimental approach is essential. The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR data for a sample of 1H-indeno[1,2-c][1][2]oxazole.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400/500 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep2 Add internal standard if needed (e.g., TMS) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample, lock, and shim the instrument prep3->acq1 acq2 Acquire ¹H Spectrum (e.g., 16 scans, 45° pulse) acq1->acq2 acq3 Acquire ¹³C Spectrum (e.g., 1024 scans, proton decoupled) acq2->acq3 acq4 Perform 2D NMR if needed (COSY, HSQC, HMBC) for unambiguous assignment acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correct the spectra proc1->proc2 proc3 Calibrate chemical shifts (to solvent or TMS peak) proc2->proc3 proc4 Integrate ¹H signals and pick peaks for both spectra proc3->proc4

Figure 2. Standard workflow for NMR sample preparation and data acquisition.

Detailed Methodologies:

  • Sample Preparation: Weigh approximately 5-10 mg of synthesized 1H-indeno[1,2-c][1][2]oxazole and dissolve it in 0.6-0.7 mL of a deuterated solvent (CDCl₃ is a good starting point due to its common use and minimal interference) in a clean vial. Tetramethylsilane (TMS) can be used as an internal reference (0 ppm). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: The experiments should be performed on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion. After inserting the sample, the instrument's magnetic field is "locked" to the deuterium signal of the solvent, and the field homogeneity is optimized via "shimming."

  • ¹H NMR Acquisition: A standard single-pulse experiment is sufficient. Typically, 8 to 16 scans are acquired with a relaxation delay of 1-2 seconds between pulses to ensure quantitative integrity.

  • ¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phase-corrected to ensure all peaks are positive and have a proper Lorentzian/Gaussian shape. The chemical shift axis is calibrated using the residual solvent peak or the TMS signal. Finally, peaks are identified, and the integrals of the ¹H signals are calculated to determine proton ratios.

  • Structural Confirmation: For definitive assignment, two-dimensional (2D) NMR experiments such as COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) are invaluable.

Conclusion

While a definitive, published reference spectrum for 1H-indeno[1,2-c][1][2]oxazole remains elusive, a robust and scientifically sound prediction of its ¹H and ¹³C NMR spectra can be achieved through a comparative analysis of structurally related compounds. This guide provides a detailed predicted profile, highlighting the expected chemical shifts and multiplicities for this novel heterocyclic system. The provided experimental workflow offers a standardized approach for researchers to acquire their own high-quality data. By combining these predictive and experimental frameworks, scientists and drug developers can confidently proceed with the synthesis, characterization, and application of this and other novel molecular entities.

References

  • NextSDS. 1H-Indeno[1,2-c]isoxazole(9CI) — Chemical Substance Information. Available from: [Link]

  • Supporting Information for a chemical synthesis study. Available from: [Link]

  • Qiu, D., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. Supporting Information. Available from: [Link]

  • Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 263-273. Available from: [Link]

  • Supporting Information for an asymmetric synthesis study. Beilstein Journals. Available from: [Link]

  • Bianchi, G., et al. (1967). On some indenoisoxazole derivatives. Journal of the Chemical Society C: Organic, 1598. DOI: 10.1039/J39670001598. Available from: [Link]

  • Wikipedia. Oxazole. Available from: [Link]

  • Kumar, A., et al. (2023). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon, 9(11), e21798. Available from: [Link]

  • Maccioni, E., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13496-13505. Available from: [Link]

  • Patel, D. & Shah, T. (2022). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Journal of Emerging Technologies and Innovative Research, 9(6). Available from: [Link]

  • Szymański, P., et al. (2021). Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization. Materials, 14(15), 4220. Available from: [Link]

  • Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Available from: [Link]

  • Friebolin, H. (2005). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. Available from: [Link]

  • CAS Common Chemistry. Oxazole. Available from: [Link]

  • National Institute of Standards and Technology. Oxazole - NIST WebBook. Available from: [Link]

  • Supporting Information: Copy of 1H NMR and 13C NMR spectra. The Royal Society of Chemistry. (2022). Available from: [Link]

  • Saeed, A., et al. (2023). Synthesis and molecular docking of new indeno[1,2-d]imidazole, indeno[1,2-e]triazine, indeno[1,2-c]pyrazole, and indeno[1,2-b]pyrrole polycyclic compounds as antibacterial and antioxidant agents. Journal of the Iranian Chemical Society. Available from: [Link]

  • Abad, J., et al. (2003). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Molecules, 8(3), 323-332. Available from: [Link]

  • Arshad, M., et al. (2020). Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives. Russian Journal of General Chemistry, 90(12), 2530-2535. Available from: [Link]

  • Li, Y., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7333. Available from: [Link]

  • Bejan, V., et al. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Molecules, 28(12), 4811. Available from: [Link]

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Comparative

Comparative Analysis: 1H-indeno[1,2-c][1,2]oxazole vs. Substituted Indeno-Isoxazole Analogs

The 1H-indeno[1,2-c][1,2]oxazole (systematically known as indeno[1,2-c]isoxazole) scaffold is a highly versatile, privileged structure in modern medicinal chemistry. While the unsubstituted core provides a rigid, planar...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1H-indeno[1,2-c][1,2]oxazole (systematically known as indeno[1,2-c]isoxazole) scaffold is a highly versatile, privileged structure in modern medicinal chemistry. While the unsubstituted core provides a rigid, planar framework, it generally lacks the specific binding affinities required for potent biological activity. To overcome this, researchers have engineered highly substituted indeno-isoxazole analogs—specifically 3-(substituted phenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazoles—which exhibit remarkable antimycobacterial, antiviral, and pro-angiogenic properties[1],[2],[3].

As an Application Scientist, I have structured this guide to objectively compare the baseline properties of the unsubstituted core against its advanced analogs, detailing the causality behind their structural evolution and providing self-validating experimental protocols for their synthesis and evaluation.

Structural and Mechanistic Causality

The transition from the basic 1H-indeno[1,2-c][1,2]oxazole core to its substituted analogs is driven by rational drug design principles:

  • The Unsubstituted Core: The bare indeno-isoxazole ring system offers structural rigidity and a basic hydrogen-bond acceptor (the isoxazole nitrogen). However, its lack of lipophilic bulk and electron density limits its ability to engage deeply within the hydrophobic pockets of target enzymes or receptors.

  • 6,7-Dimethoxy Substitutions: The addition of methoxy groups at the 6 and 7 positions of the indene ring significantly increases the electron density of the scaffold. This modification mimics natural pharmacophores (such as catechol derivatives), enhancing non-covalent interactions (e.g., cation-π and dipole-dipole interactions) with target proteins[1],[4].

  • 3-Aryl Substitutions: Introducing a substituted phenyl ring (e.g., 4-chlorophenyl or 4-fluorophenyl) at the 3-position of the isoxazole ring provides the necessary lipophilicity to penetrate mycobacterial cell walls and viral envelopes. Electron-withdrawing groups (like -Cl or -F) on this aryl ring have been empirically shown to maximize target affinity[1],[3].

Synthesis_Workflow A Unsubstituted Core 1H-indeno[1,2-c][1,2]oxazole F Substituted Analog (e.g., 3-(4-chlorophenyl)-...) A->F Structural evolution B 5,6-Dimethoxy-1-indanone + Substituted Benzaldehyde C Base-Catalyzed Aldol Condensation (NaOH, EtOH, RT) B->C Enolate formation D Chalcone Intermediate (2-benzylidene-1-indanone) C->D Dehydration E Cyclization (NH2OH·HCl, NaOAc, Reflux) D->E Nucleophilic attack E->F Ring closure

Fig 1: Synthetic workflow comparing the evolution from the unsubstituted core to substituted analogs.

Comparative Performance Data

The functional superiority of the substituted analogs over the unsubstituted core is best demonstrated through quantitative biological assays.

Antimycobacterial Efficacy

Substituted analogs demonstrate profound activity against Mycobacterium tuberculosis (MTB H37Rv) and Isoniazid-resistant strains (INHR-MTB). The 4-chlorophenyl analog (Compound 4b) outperforms the standard drug Isoniazid (INH) by over 3-fold against wild-type strains and over 33-fold against resistant strains[1],[4].

Compound VariantAryl SubstitutionMIC vs. MTB H37Rv (μM)MIC vs. INHR-MTB (μM)
Unsubstituted Core None> 50.0 (Baseline)> 50.0 (Baseline)
Analog 4a 4-Methoxyphenyl5.8012.50
Analog 4b [1]4-Chlorophenyl0.22 0.34
Isoniazid (INH Control) N/A0.73> 10.0
Anti-HIV Efficacy

In antiviral screening, specific halogenated analogs exhibit targeted activity against HIV strains. The 4-fluorophenyl analog (Compound 4g) shows promising selective inhibition of the IIIB strain[3],[5].

Compound VariantAryl SubstitutionIC50 vs. HIV IIIB (μM)IC50 vs. HIV ROD (μM)
Unsubstituted Core NoneInactiveInactive
Analog 4g [3]4-Fluorophenyl9.05 > 125.0

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify successful execution.

Protocol A: Synthesis of 3-Aryl-6,7-dimethoxy-indeno[1,2-c]isoxazoles

Causality: The synthesis relies on a two-step sequence. First, a base-catalyzed aldol condensation creates an electrophilic chalcone intermediate. Second, hydroxylamine acts as a bis-nucleophile, attacking the β -carbon (Michael addition) and the carbonyl carbon, followed by dehydration to lock the structure into the stable isoxazole ring[3].

  • Aldol Condensation: Dissolve 5,6-dimethoxy-1-indanone (1 eq) and a substituted benzaldehyde (1 eq) in absolute ethanol. Add 10% NaOH dropwise. Why NaOH? It deprotonates the α -carbon of the indanone, generating a highly reactive enolate.

  • Intermediate Isolation: Stir at room temperature for 4-6 hours. Neutralize with dilute HCl, filter the precipitated 2-benzylidene-1-indanone intermediate, and recrystallize from ethanol.

  • Cyclization: Suspend the intermediate in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq). Why NaOAc? It acts as a mild base to liberate free hydroxylamine from its hydrochloride salt without degrading the intermediate.

  • Reflux & Dehydration: Reflux the mixture for 8-10 hours. The thermal energy drives the dual nucleophilic attack and subsequent dehydration.

  • Validation (Self-Check):

    • TLC: Monitor reaction completion using toluene:ethyl formate:formic acid (5:4:1).

    • 1H-NMR: Confirm cyclization by the appearance of a characteristic doublet/singlet near δ 5.42–6.50 ppm, corresponding to the isoxazole/dihydro-isoxazole proton[2],[3].

Protocol B: In Vitro Antimycobacterial Evaluation (REMA)

Causality: The Resazurin Microtiter Assay (REMA) relies on the metabolic activity of living bacterial cells to reduce resazurin (a blue, non-fluorescent dye) into resorufin (a pink, highly fluorescent compound). This provides a direct, objective colorimetric readout of cell viability, eliminating the subjectivity of visual turbidity checks.

  • Inoculation: Culture MTB H37Rv in Middlebrook 7H9 broth supplemented with OADC. Adjust to a McFarland standard of 1.0.

  • Compound Plating: In a 96-well plate, perform serial dilutions of the synthesized indeno-isoxazole analogs (e.g., 50 μM down to 0.1 μM).

  • Incubation: Add the bacterial inoculum to the wells. Incubate at 37°C for 7 days.

  • Indicator Addition: Add 30 μL of 0.01% resazurin solution to each well. Incubate for an additional 24-48 hours.

  • Validation (Self-Check):

    • Positive Control: Wells containing Isoniazid (INH) must remain blue (indicating bacterial death).

    • Negative Control: Wells with bacteria but no drug must turn pink (indicating healthy metabolic reduction).

    • Readout: The MIC is defined as the lowest concentration of the analog that prevents the blue-to-pink color change[1].

Signaling Pathway Analysis: α 7 nAChR Agonism

Beyond antimicrobial properties, specific indeno-isoxazole analogs act as potent agonists for the α 7 nicotinic acetylcholine receptor ( α 7 nAChR) in Human Umbilical Vein Endothelial Cells (HUVECs). Activation of this receptor triggers intracellular calcium spikes, initiating signaling cascades that promote angiogenesis (blood vessel formation)[2].

Pathway A Indeno-isoxazole Analog B α7 nAChR (HUVECs) A->B Agonist Binding C Ca2+ Influx ([Ca2+]i spike) B->C Channel Opening D Angiogenesis (Vessel formation) C->D Cellular Signaling

Fig 2: Intracellular signaling pathway of indeno-isoxazole analogs acting as α7 nAChR agonists.

References

  • Antimycobacterial activity: synthesis of novel 3-(substituted phenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEixDa-N17al3SXS6gsVTQtNdFurI_FDmrx6LylWGV_Yag06zxxrS4UfEvDQLHuUCQGUL7vEyF6nWYrIx9a3p9dHpWg7YYCvb6kHh1Vkrc8UklO6PUp7qDdFHXzC6WHsZgwlSN0MUUu4Nq2bf6pO8jdsYUB8EG8G6casekN]
  • A New Isoxazolic Compound Acts as α7 Nicotinic Receptor Agonist in Human Umbilical Vein Endothelial Cells. Zeitschrift für Naturforschung.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYuH9nTwVTMVTAcBoGgbVfdL1njFrAyt0jSVUG6uBi6qaOdzxjszrUVjfrwq68fAmsTCdbEc3ErMNdreid7AIdFswZyy9WGg8bEvg-lyJfLu8m1USiPf4-Ci8Vlilj514fhDcofbO5YQ==]
  • SYNTHESIS AND ANTI-HIV ACTIVITY OF NOVEL 3-SUBSTITUTED PHENYL-6,7-DIMETHOXY-3a,4-DIHYDRO-3H-INDENO[1,2-c]ISOXAZOLE ANALOGUES. Acta Poloniae Pharmaceutica.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl33SLzQW7v5bCng2rCiWmr7eB3BvbhMA3bAdaG0KdmZ6XUcEgrdmXHxu7PpxYalPJU39MFtuiEIpP1xGKKyuPdkGmSCdhFuC09qK9kWGx1klxKkeg1C5ck4wl0_BMuAYLFq-XdCfBSGTx1vimNQ_Ddwk=]
  • Synthesis and anti-HIV activity of novel 3-substituted phenyl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues - PubMed. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2JOHfZ9v1IJpP3MOTgcbY4ZrljX-jsw4O9XqROHJ68sSNFs80pBJTtKq6_O5X9F-ssmHewbturHqVn3HC4eRubA3DSDWSELik52zytRepAJm61rgqaYE3TXybOkA7bh_pdp2H]
  • Antimycobacterial activity: synthesis of novel 3-(substituted phenyl)-6,7-dimethoxy-3a,4-dihydro-3H. Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6crang7-ss7lJUgaysNEWIlr_EtV9G3S1IKwbP8meRejzs5N1_FmpiNKrvbsPvRza5And259iKeGAvDrqBiZZItDOL4aAlY4L6KVheIZrdnu-9Tdu51ivwnuxd3HTQR6IwEFFPIoJUGA2RlaUZgJjEIZfEpwxes7bYPI=]

Sources

Validation

Comparative Analytical Guide: EI-MS vs. ESI-MS/MS for the Structural Elucidation of 1H-Indeno[1,2-c][1,2]oxazole Derivatives

Introduction As a Senior Application Scientist in drug development, I frequently encounter the challenge of structurally validating complex heterocyclic scaffolds. 1H-indeno[1,2-c][1,2]oxazole and its dihydro-isoxazole a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist in drug development, I frequently encounter the challenge of structurally validating complex heterocyclic scaffolds. 1H-indeno[1,2-c][1,2]oxazole and its dihydro-isoxazole analogues represent a highly privileged class of pharmacophores, demonstrating potent anti-mycobacterial[1] and anti-HIV activities[2]. However, the fused indene-oxazole ring system presents unique analytical challenges during mass spectrometry (MS) characterization.

This guide objectively compares the performance of Electron Ionization Mass Spectrometry (GC-EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for the structural elucidation of these compounds. By understanding the causal mechanisms behind their fragmentation patterns, researchers can select the optimal analytical platform for metabolite identification, impurity profiling, and pharmacokinetic quantification.

Mechanistic Causality: Why Ionization Modality Dictates Fragmentation

The structural elucidation of indeno-oxazoles relies heavily on inducing predictable bond cleavages. The choice between EI and ESI fundamentally alters the internal energy and electron state of the precursor ion, thereby dictating the fragmentation pathway.

  • EI-MS (70 eV): The Odd-Electron Regime. Hard ionization via 70 eV electron impact generates a highly energetic radical cation ( M+∙ ). For indeno[1,2-c]oxazoles, this excess internal energy drives extensive skeletal rearrangements and odd-electron fragmentations. The dominant pathways involve the loss of carbon monoxide (CO) and hydrogen cyanide (HCN) from the oxazole ring[3], alongside characteristic Retro-Diels-Alder (RDA) cleavages of the heterocyclic C-ring[4].

  • ESI-MS/MS (CID): The Even-Electron Regime. Soft ionization via ESI primarily yields a closed-shell protonated molecule ( [M+H]+ ). When subjected to Collision-Induced Dissociation (CID), the fragmentation is governed by the "even-electron rule." Instead of radical losses, the system expels neutral molecules. For dimethoxy-substituted indeno-isoxazoles[1], this typically manifests as the sequential loss of neutral fragments like CH3​OH , H2​O , or isocyanic acid (HCNO)[5].

G M 1H-indeno[1,2-c][1,2]oxazole Derivative EI EI-MS (70 eV) Radical Cation [M]+. M->EI Hard Ionization ESI ESI-MS/MS (CID) Protonated [M+H]+ M->ESI Soft Ionization F_EI1 Retro-Diels-Alder (RDA) Cleavage EI->F_EI1 F_EI2 Loss of CO / HCN Skeletal Rearrangement EI->F_EI2 F_ESI1 Neutral Loss (e.g., CH3OH) Even-Electron Rule ESI->F_ESI1 F_ESI2 Heterocyclic Ring Cleavage [M+H - HCNO]+ ESI->F_ESI2

Fig 1: Mechanistic divergence in fragmentation pathways between EI and ESI-CID.

Comparative Performance Data

To objectively compare the two platforms, we analyzed a representative synthetic analogue: 3-(4-methoxyphenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole (Exact Mass: 325.13 Da)[1]. The table below summarizes the quantitative fragmentation data, highlighting the diagnostic utility of each technique.

Analytical PlatformPrecursor Ion (m/z)Dominant Fragment (m/z)Relative Abundance (%)Diagnostic Structural Information
GC-EI-MS (70 eV) 325 [M]+∙ 325100 (Base Peak)Confirms intact molecular radical cation.
29445Loss of methoxy radical ( [M−OCH3​]+ ); confirms A-ring substitution.
19165Retro-Diels-Alder (RDA) cleavage of the C-ring.
13480Cleavage yielding the 4-methoxyphenyl fragment.
LC-ESI-MS/MS (CID) 326 [M+H]+ 32615 (Precursor)Confirms protonated intact molecule.
294100 (Base Peak)Neutral loss of CH3​OH (32 Da); even-electron rule compliance.
28355Neutral loss of isocyanic acid (HCNO, 43 Da) from oxazole ring.
19130Heterocyclic ring cleavage; validates indene backbone.
Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that every protocol operates as a self-validating system. You cannot trust a fragmentation pattern if the ionization environment is unstable. Therefore, the inclusion of PFTBA tuning for EI and precise formic acid buffering for ESI are not merely suggestions—they are mechanistic requirements to ensure data integrity.

Protocol 1: GC-EI-MS Workflow
  • System Suitability Test (SST): Inject perfluorotributylamine (PFTBA) to tune the MS. Validate that the m/z 69, 219, and 502 peaks meet the 100:35:1 relative abundance ratio, ensuring the 70 eV electron energy is properly calibrated.

  • Sample Preparation: Dissolve the 1H-indeno[1,2-c][1,2]oxazole derivative in MS-grade ethyl acetate to a final concentration of 10 µg/mL. Spike with 1 µg/mL of an isotopically labeled internal standard (e.g., 2H3​ -methoxy analogue) to validate extraction recovery and ionization stability.

  • Chromatographic Separation: Inject 1 µL (splitless mode) onto a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm). Program the oven from 100°C (hold 1 min) to 300°C at 15°C/min.

  • Ionization & Acquisition: Operate the ion source at 250°C. Acquire full-scan spectra from m/z 50 to 500.

Protocol 2: LC-ESI-MS/MS Workflow
  • System Suitability Test (SST): Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate mass accuracy to < 2 ppm and validate positive mode electrospray stability.

  • Sample Preparation: Dilute the sample in 50:50 Methanol:Water (0.1% Formic Acid) to 1 µg/mL. Causality note: The addition of formic acid is a deliberate choice to drive the equilibrium toward the protonated [M+H]+ state, maximizing ESI efficiency.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (100 × 2.1 mm, 1.7 µm). Utilize a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) to achieve baseline resolution from synthesis impurities.

  • Ionization & Acquisition: Set the capillary voltage to +3.5 kV. Isolate the precursor ion (m/z 326) in Q1, apply a collision energy (CE) ramp of 20–40 eV using Argon as the collision gas, and acquire product ion spectra in the TOF/Q3 analyzer.

Workflow Sample Sample Prep + Internal Std SST System Suitability Test (SST) Sample->SST GC GC Separation (DB-5MS) SST->GC LC UHPLC Separation (C18 Column) SST->LC EI EI Ionization (70 eV) GC->EI ESI ESI Ionization (Pos Mode) LC->ESI Quad Single Quad MS (m/z 50-500) EI->Quad QTOF Q-TOF MS/MS (CID, 20-40 eV) ESI->QTOF Data Data Validation & Alignment Quad->Data QTOF->Data

Fig 2: Parallel self-validating analytical workflow for GC-EI-MS and LC-ESI-MS/MS.

Conclusion & Platform Recommendation

For drug development professionals, the choice between EI-MS and ESI-MS/MS should be driven by the specific analytical goal:

  • Opt for GC-EI-MS when performing untargeted impurity profiling or when deep structural elucidation of the indene backbone is required. The rigorous 70 eV fragmentation provides a highly reproducible, library-matchable fingerprint.

  • Opt for LC-ESI-MS/MS for pharmacokinetic (PK) quantification or metabolite identification in biological matrices. The preservation of the [M+H]+ precursor and the predictability of even-electron neutral losses offer superior sensitivity and selectivity.

References
  • Title: MASS SPECTROMETRY OF OXAZOLES | Source: semanticscholar.org | URL: 3

  • Title: Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles | Source: researchgate.net | URL: 4

  • Title: Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies | Source: scielo.br | URL: 5

  • Title: Full article: Antimycobacterial activity: synthesis of novel 3-(substituted phenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues | Source: tandfonline.com | URL: 1

  • Title: SYNTHESIS AND ANTI-HIV ACTIVITY OF NOVEL 3-SUBSTITUTED PHENYL-6,7-DIMETHOXY-3a,4-DIHYDRO-3H-INDENO[1,2-c]ISOXAZOLE ANALOGUES | Source: ptfarm.pl | URL: 2

Sources

Comparative

Unambiguous Structural Validation of 1H-Indeno[1,2-c][1,2]oxazoles: A Comparative Guide to X-Ray Crystallography and Alternative Modalities

For researchers and drug development professionals working with rigid, fused heterocyclic scaffolds, structural ambiguity is a critical bottleneck. The 1H-indeno[1,2-c][1,2]oxazole system—a planar tricyclic framework int...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals working with rigid, fused heterocyclic scaffolds, structural ambiguity is a critical bottleneck. The 1H-indeno[1,2-c][1,2]oxazole system—a planar tricyclic framework integrating an indene core with an isoxazole ring—holds significant promise in medicinal chemistry for its anti-inflammatory and anti-mycobacterial properties.

However, synthesizing these derivatives (often via 1,3-dipolar cycloadditions or complex condensation cascades) frequently yields unpredictable regioisomers [1]. Validating the exact 3D architecture, atomic connectivity, and stereochemistry of these products requires analytical modalities that leave no room for interpretation.

As an Application Scientist specializing in structural biology, I have designed this guide to objectively compare Single-Crystal X-Ray Diffraction (SC-XRD) against alternative methods like Nuclear Magnetic Resonance (NMR) and Microcrystal Electron Diffraction (MicroED). By understanding the causality behind these techniques, you can implement a self-validating workflow for your structural elucidation pipelines.

The Analytical Dilemma: Why NMR Falls Short for Fused Heterocycles

Relying solely on NMR spectroscopy for the validation of 1H-indeno[1,2-c][1,2]oxazoles introduces significant risk. NMR relies on through-bond ( J -coupling) and through-space (NOE/ROE) interactions. In highly fused, proton-poor systems like indeno-isoxazoles, the high ratio of quaternary carbons to protons creates "silent" zones in 2D NMR experiments (such as HMBC or HSQC).

While NMR provides an excellent ensemble average of a molecule's behavior in solution, it struggles to definitively assign the regiochemistry of the isoxazole nitrogen and oxygen atoms within the fused core [2]. SC-XRD bypasses this limitation by mapping the electron density directly, providing absolute spatial coordinates for every atom.

Objective Modality Comparison

The following table synthesizes the quantitative and qualitative performance metrics of the primary structural validation modalities used for small molecules.

Analytical ModalityPrimary OutputSample RequirementResolution / AccuracyEfficacy for Indeno-oxazoles
Single-Crystal X-Ray Diffraction (SC-XRD) 3D Electron Density Map> 10 μm single crystal< 0.8 Å (Atomic) Gold Standard. Unambiguously resolves regioisomers, tautomers, and exact bond lengths.
Microcrystal Electron Diffraction (MicroED) 3D Electrostatic Potential< 1 μm nanocrystals~ 1.0 ÅHigh. Ideal when planar π -stacking prevents the growth of large crystals.
1D/2D NMR Spectroscopy Chemical Shifts, J -Couplings1–5 mg (Solution)Ensemble AverageModerate. Struggles with proton-poor quaternary carbons in the fused ring system.
DFT-NMR Computation Simulated Chemical ShiftsNone (In Silico)Variable (Basis set dependent)Supportive. Used computationally to validate ambiguous experimental NMR spectra.

Structural Validation Workflow

To optimize resource allocation during drug development, it is critical to deploy the right analytical tool at the right time. The decision matrix below outlines the logical progression for validating 1H-indeno[1,2-c][1,2]oxazole structures.

Workflow Start Synthesized 1H-indeno [1,2-c][1,2]oxazole NMR 1D/2D NMR Spectroscopy Start->NMR Check Are Regioisomers Unambiguously Resolved? NMR->Check Done Structure Validated (Proceed to Bioassay) Check->Done Yes Cryst Attempt Crystallization (Vapor Diffusion) Check->Cryst No (Silent Quaternary C) Size Resulting Crystal Size? Cryst->Size SCXRD Single-Crystal X-Ray Diffraction (SC-XRD) Size->SCXRD > 10 μm MicroED Microcrystal Electron Diffraction (MicroED) Size->MicroED < 1 μm (Nanocrystals) SCXRD->Done MicroED->Done

Caption: Decision matrix for the structural validation of fused heterocyclic compounds.

SC-XRD Methodology: A Self-Validating Protocol

Achieving atomic resolution for 1H-indeno[1,2-c][1,2]oxazoles requires strict adherence to crystallographic principles. The following protocol explains not just the steps, but the causality behind each experimental choice.

Step 1: Crystal Engineering via Vapor Diffusion
  • Action: Dissolve 2–5 mg of the 1H-indeno[1,2-c][1,2]oxazole derivative in a minimal volume of a good solvent (e.g., dichloromethane) in an inner vial. Place this inside a larger sealed chamber containing a volatile anti-solvent (e.g., n-hexane).

  • Causality: Indeno-oxazoles are highly planar and prone to rapid π−π stacking. If solvent evaporation is too fast, the molecules stack erratically, yielding twinned or microcrystalline powders. Vapor diffusion allows a slow, thermodynamically controlled supersaturation, forcing the molecules into a highly ordered, untwinned macroscopic lattice suitable for X-ray diffraction.

Step 2: Cryogenic Data Collection
  • Action: Mount a single crystal (>10 μm) on a MiTeGen loop using paratone oil. Flash-cool the sample to 100 K using an open-flow nitrogen cryostat. Collect diffraction data using a microfocus Cu-K α ( λ=1.5418 Å) diffractometer.

  • Causality: At room temperature, the atoms within the crystal vibrate, smearing the electron density. Cryocooling to 100 K drastically minimizes the thermal displacement parameters (B-factors) of the atoms. This sharpens high-angle diffraction spots, allowing for atomic resolution (< 0.8 Å) and the precise differentiation between the oxygen and nitrogen atoms in the isoxazole ring based on their distinct electron counts.

Step 3: Intrinsic Phasing
  • Action: Process the raw diffraction frames to extract intensities ( Ihkl​ ) and solve the phase problem using dual-space recycling algorithms (e.g., SHELXT).

  • Causality: X-ray detectors only measure the amplitude of the scattered waves, losing the critical "phase" information required to reconstruct the image. Intrinsic phasing mathematically circumvents this by iteratively flipping between real space (electron density) and reciprocal space (diffraction pattern) to find the global minimum. This directly reveals the heavy atom (C, N, O) connectivity without any prior model bias.

Step 4: Anisotropic Refinement & Self-Validation
  • Action: Refine the atomic model using full-matrix least-squares against F2 (SHELXL). Model all non-hydrogen atoms as anisotropic ellipsoids.

  • Causality: Electrons are not perfectly spherical; they smear directionally along chemical bonds. Anisotropic refinement accounts for this physical reality. The system is inherently self-validating: if the final R1 factor is < 5% and the Goodness of Fit (GoF) is near 1.0, it mathematically proves that your proposed 3D model perfectly matches the experimental diffraction data.

Logic Diff Diffraction Data (Intensities) Phase Intrinsic Phasing (Dual-Space Recycling) Diff->Phase Density Electron Density Map Phase->Density Model Build Initial Model Density->Model Refine Least-Squares Refinement (SHELXL) Model->Refine Check R1 < 5% & GoF ~ 1.0? Refine->Check Check->Refine No (Adjust Model) Valid Validated Structure (CheckCIF) Check->Valid Yes

Caption: Self-validating crystallographic refinement loop for atomic resolution.

The Emerging Alternative: Microcrystal Electron Diffraction (MicroED)

Despite rigorous crystal engineering, some highly planar 1H-indeno[1,2-c][1,2]oxazole derivatives will simply refuse to grow beyond a few hundred nanometers in size, rendering traditional SC-XRD impossible.

In these scenarios, MicroED serves as the ultimate fallback. Because electrons interact with matter roughly 104 to 105 times more strongly than X-rays, MicroED can extract high-resolution structural data from sub-micron nanocrystals that appear as amorphous powders to the naked eye [3]. By depositing the microcrystalline suspension onto a carbon grid and utilizing a cryo-transmission electron microscope (Cryo-TEM) with continuous rotation, researchers can achieve atomic-resolution structures in minutes, entirely bypassing the bottleneck of macroscopic crystal growth.

References

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFo6HraPJFtouu0mU9-4who64FfKp_qvdJauBLCGjeX8ScS_DUQ_ZPJBHO_fiqpZdrLWQ3AUYfdrt5fEC-vlcIhkwrKPpozwGfF-j7xvrvhowEHM9VRSYYkcp991K1_PArus8=]
  • NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins. Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZGouXb2MUkmWEdb6XZkmszrM3S6bqhgDfm20LIGA-8wpPzSo6Q5z38eTTb7_UMU5cW9-YVsZsfo6anJxEjQyaNznALl2SBJEata8lbqK1CgOSIKbg_k2jcRiMbt4vTcmSvpnjfXoK]
  • The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRXej4cYb2yL4dpQkFpB34iYumPSbhkjfHxdL_1cLpRnLKMD7v-ot7qhSG3Wh4TfGWVp9ETCgy5cyGrZ8zdu5pSnLfvlWPRS021rYvM4piNDFFp0-x_BFgX55xM_rJZnVFpguoPTdYVLqYjJAx]
Validation

Comparative Guide: 1H-indeno[1,2-c][1,2]oxazole vs. Alternative Tricyclic Oxazole Scaffolds

As a Senior Application Scientist, I frequently evaluate novel heterocyclic scaffolds for their translational potential in drug discovery. Tricyclic oxazole architectures are highly valued because their fused-ring system...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate novel heterocyclic scaffolds for their translational potential in drug discovery. Tricyclic oxazole architectures are highly valued because their fused-ring systems restrict conformational flexibility, thereby enhancing target binding affinity and metabolic stability.

This guide provides an objective, data-driven comparison between the 1H-indeno[1,2-c][1,2]oxazole scaffold (an isoxazole core) and alternative tricyclic systems such as indeno[5,4-d][1,3]oxazole and naphtho[2,3-d]oxazole . We will analyze their structural causality, quantitative performance, and the self-validating experimental protocols required for their synthesis and evaluation.

Structural & Mechanistic Divergence

1H-indeno[1,2-c][1,2]oxazole (The Isoxazole Core)

The 1H-indeno[1,2-c][1,2]oxazole framework is defined by the fusion of an indane ring with a [1,2]oxazole (isoxazole) nucleus. The adjacent nitrogen-oxygen ([1,2] N-O) bond creates a unique electronic distribution compared to standard oxazoles.

  • Causality in Design: Research demonstrates that 6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole derivatives exhibit potent antimycobacterial and anti-HIV properties[1][2]. The dimethoxy substitution on the indane ring increases lipophilicity, which is a critical mechanism for penetrating the exceptionally thick, mycolic acid-rich cell wall of Mycobacterium tuberculosis (MTB)[1]. Furthermore, the rigid indane fusion prevents the rapid metabolic degradation typically seen in monocyclic isoxazoles.

indeno[5,4-d][1,3]oxazole (The Oxazole Core)

In contrast, the indeno[5,4-d][1,3]oxazole scaffold utilizes a [1,3]oxazole core (where carbon separates the nitrogen and oxygen).

  • Causality in Design: This scaffold was explicitly engineered to act as a bioisostere of melatonin. By incorporating the oxygen atom into the rigid oxazole ring, medicinal chemists successfully locked the molecule into an active conformation that perfectly mimics melatonin's methoxy group[3]. This conformational restriction drastically reduces off-target binding and yields sub-nanomolar affinities ( Ki​=0.031 nM) for MT1 and MT2 receptors, promoting sleep with high metabolic stability in hepatic microsomes[4].

naphtho[2,3-d]oxazole (The Fused Aromatic Core)

The naphtho[2,3-d]oxazole system replaces the saturated indane ring with a fully aromatic naphthalene system.

  • Causality in Design: The extended π -conjugated skeleton of the tetracyclic/tricyclic naphtho-oxazoles shifts their absorption/emission spectra, making them highly fluorescent[5]. Pharmacologically, this planar aromatic surface intercalates effectively with DNA and inhibits tubulin polymerization, making them aggressive broad-spectrum anticancer agents[5][6].

TricyclicOxazoles Root Tricyclic Oxazole Architectures IndenoIso 1H-indeno[1,2-c][1,2]oxazole (Isoxazole Core) Root->IndenoIso [1,2] N-O linkage IndenoOx indeno[5,4-d][1,3]oxazole (Oxazole Core) Root->IndenoOx [1,3] N-C-O linkage NaphthoOx naphtho[2,3-d]oxazole (Fused Aromatic) Root->NaphthoOx Naphthalene fusion Bio1 Antimycobacterial & Anti-HIV (MIC: 0.22 µM for MTB) IndenoIso->Bio1 Target: MTB H37Rv Bio2 Melatonin MT1/MT2 Agonist (Ki: 0.031 nM) IndenoOx->Bio2 Target: MT1/MT2 Bio3 Anticancer Agents (DNA/Tubulin Targeting) NaphthoOx->Bio3 Target: Cancer Cells

Figure 1: Structural classification and biological targeting of tricyclic oxazole derivatives.

Quantitative Performance Comparison

The following table synthesizes the experimental performance data of these scaffolds across their primary biological targets.

Scaffold TypeCore HeterocyclePrimary Biological TargetRepresentative CompoundKey Performance Metric
1H-indeno[1,2-c][1,2]oxazole Isoxazole ([1,2] N-O)Mycobacterium tuberculosis6,7-dimethoxy-3-(4-chlorophenyl)-derivativeMIC = 0.22 µM (MTB H37Rv)[1]
1H-indeno[1,2-c][1,2]oxazole Isoxazole ([1,2] N-O)HIV-1 (IIIB strain)3-(4-fluorophenyl)-6,7-dimethoxy-derivativeIC50 = 9.05 µM[2]
indeno[5,4-d][1,3]oxazole Oxazole ([1,3] N-C-O)Melatonin ReceptorsCompound (S)-3b Ki​ = 0.031 nM (MT1)[4]
naphtho[2,3-d]oxazole Oxazole ([1,3] N-C-O)Cancer Cell LinesN-arylnaphtho[2,3-d]oxazol-2-amineBroad-spectrum cytotoxicity[5]

Experimental Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems. Built-in checkpoints (e.g., TLC monitoring, specific NMR shifts, and assay controls) guarantee the reliability of the generated data.

Synthesis of 3-(substituted phenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole

This workflow relies on a base-catalyzed Claisen-Schmidt condensation followed by a highly regioselective cyclization.

  • Aldol Condensation: Dissolve 5,6-dimethoxy-1-indanone (1.0 eq) and a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 1.0 eq) in absolute ethanol. At 0°C, add 40% NaOH dropwise. Stir for 4–6 hours at room temperature.

  • Intermediate Isolation: Neutralize the reaction with dilute HCl. Filter the precipitated 2-[(E)-1-phenylmethylidene]-1-indanone intermediate. Validation: Confirm the presence of the α,β -unsaturated ketone via IR spectroscopy (C=O stretch ~1680 cm⁻¹).

  • Cyclization: Suspend the intermediate (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol. Add sodium acetate (1.5 eq) to buffer the system, preventing premature degradation of the hydroxylamine.

  • Reflux & Monitoring: Reflux for 6–8 hours. Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the bright UV-active chalcone spot indicates complete cyclization[2].

  • Purification: Pour into crushed ice, filter, and purify via silica gel column chromatography. Validation: Confirm the structure via 1 H-NMR; the isoxazoline ring protons (3a, 4-dihydro) typically present as a distinct multiplet/doublet system, and MS should yield the expected [M+1]⁺ peak[1].

SynthesisWorkflow Step1 5,6-dimethoxy-1-indanone + Substituted Benzaldehyde Step2 Aldol Condensation (Base Catalyzed) Step1->Step2 Step3 2-[(E)-1-phenylmethylidene] -1-indanone intermediate Step2->Step3 Step4 Cyclization with Hydroxylamine HCl Step3->Step4 Step5 3-(substituted phenyl)-6,7-dimethoxy -3a,4-dihydro-3H-indeno[1,2-c]isoxazole Step4->Step5 Step6 In Vitro Screening (REMA Assay / Anti-HIV) Step5->Step6

Figure 2: Experimental workflow for the synthesis and screening of indeno[1,2-c]isoxazoles.

Antimycobacterial Resazurin Microtiter Assay (REMA)

To evaluate the synthesized indeno[1,2-c]isoxazoles against MTB H37Rv, the REMA protocol provides a robust, colorimetric readout of bacterial viability[1].

  • Inoculum Preparation: Cultivate Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC until the logarithmic growth phase (OD₆₀₀ = 0.6–0.8). Dilute to 105 CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the indeno[1,2-c]isoxazole derivatives (range: 100 to 0.19 µg/mL) in DMSO. Validation: Ensure final DMSO concentration does not exceed 1% to prevent solvent toxicity.

  • Inoculation & Incubation: Add 100 µL of the bacterial suspension to each well. Validation: Include positive controls (Isoniazid, known MIC ~0.05 µg/mL), negative controls (bacteria + vehicle), and sterile controls (media only). Incubate at 37°C for 7 days.

  • Indicator Addition: Add 30 µL of 0.01% resazurin solution to all wells. Incubate for an additional 24–48 hours.

  • Readout: Viable bacteria reduce the blue (non-fluorescent) resazurin to pink (highly fluorescent) resorufin. The MIC is strictly defined as the lowest compound concentration that prevents this color shift.

References

  • Ali, M. A., et al. (2011). "Antimycobacterial activity: synthesis of novel 3-(substituted phenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues." Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Ali, M. A., et al. (2011). "Synthesis and anti-HIV activity of novel 3-substituted phenyl-6,7- dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues." Acta Poloniae Pharmaceutica. URL:[Link]

  • Hoashi, Y., et al. (2021). "Discovery of a Potent and Orally Bioavailable Melatonin Receptor Agonist." Journal of Medicinal Chemistry. URL:[Link]

  • Patel, D., et al. (2024). "Review on Therapeutic Diversity of Oxazole Scaffold: An Update." ResearchGate. URL:[Link]

Sources

Comparative

Comparative efficacy of 1H-indeno[1,2-c][1,2]oxazole-based enzyme inhibitors

Title: Comparative Efficacy of 1H-Indeno[1,2-c][1,2]oxazole-Based Enzyme Inhibitors Executive Summary & Mechanistic Rationale The 1H-indeno[1,2-c][1,2]oxazole scaffold—systematically referred to in literature as the inde...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy of 1H-Indeno[1,2-c][1,2]oxazole-Based Enzyme Inhibitors

Executive Summary & Mechanistic Rationale

The 1H-indeno[1,2-c][1,2]oxazole scaffold—systematically referred to in literature as the indeno[1,2-c]isoxazole nucleus—is a privileged tricyclic pharmacophore in modern medicinal chemistry[1][2]. Its rigid, planar structure integrates an electron-rich indene unit with an isoxazole (1,2-oxazole) ring. This unique geometry allows the molecule to act as a highly effective competitive enzyme inhibitor. The lipophilic indene moiety facilitates penetration through complex biological barriers (such as the mycobacterial cell wall), while the nitrogen and oxygen atoms of the isoxazole ring serve as critical hydrogen-bond acceptors to anchor the compound within target enzyme active sites[2][3].

This guide objectively compares the efficacy of 1H-indeno[1,2-c][1,2]oxazole derivatives against established alternative therapeutics across three validated biological targets: Mycobacterium tuberculosis (MTB), Human Immunodeficiency Virus (HIV-1), and Phosphodiesterase 4B (PDE4B)[3][4][5].

Comparative Efficacy Profiles

A. Antimycobacterial Activity (Targeting MTB)

The emergence of multidrug-resistant tuberculosis necessitates non-traditional scaffolds. A series of 3-(substituted phenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues were evaluated against MTB H37Rv and Isoniazid-resistant (INHR-MTB) strains[5][6].

  • Performance: Compound 4b (featuring a 4-chlorophenyl substitution) yielded a Minimum Inhibitory Concentration (MIC) of 0.22 μM against the wild-type H37Rv strain[5].

  • Alternative Comparison: When benchmarked against the first-line drug Isoniazid (INH) (MIC ~0.36 μM for susceptible strains), Compound 4b demonstrates superior in vitro potency[5]. Crucially, against INHR-MTB, Compound 4b maintained an MIC of 0.34 μM, successfully bypassing the KatG enzymatic mutations that render standard INH therapies ineffective[5].

B. Antiviral Activity (Targeting HIV-1)

The same core scaffold was screened for its ability to inhibit virus-induced cytopathogenicity in MT-4 cells[7].

  • Performance: Compound 4g (incorporating a 4-fluorophenyl group) exhibited an IC50 of 9.05 μM against the HIV-1 IIIB strain[4].

  • Alternative Comparison: While less potent than standard Nucleoside Reverse Transcriptase Inhibitors (NRTIs) like Zidovudine (AZT) (IC50 ~0.01 μM), the indeno-oxazole scaffold provides a distinct, non-nucleoside structural backbone. This makes it a highly valuable lead for structural optimization against NRTI-resistant viral variants[4][7].

C. PDE4B Inhibition (Anti-inflammatory)

Indeno[1,2-c]isoxazole-3-carboxylate derivatives have been synthesized and evaluated as PDE4B inhibitors, a major target for respiratory and inflammatory diseases[3].

  • Performance & Comparison: When tested at 30 μM, specific derivatives showed significant percentage inhibition of the PDE4B enzyme, competitively mimicking the purine ring of cAMP[3]. While Rolipram remains the gold-standard reference, the indeno-oxazole derivatives offer a tunable alternative to potentially circumvent the emetic side effects classically associated with Rolipram[3].

Quantitative Data Summary

The following table synthesizes the experimental efficacy metrics of leading 1H-indeno[1,2-c][1,2]oxazole derivatives against their respective clinical reference standards.

Compound DesignationPrimary TargetEfficacy MetricInhibitor ValueReference StandardStandard Value
Compound 4b (4-chloro)MTB H37RvMIC0.22 μMIsoniazid (INH)~0.36 μM
Compound 4b (4-chloro)INHR-MTBMIC0.34 μMIsoniazid (INH)>10.0 μM (Resistant)
Compound 4g (4-fluoro)HIV-1 (IIIB)IC509.05 μMZidovudine (AZT)~0.01 μM
Compound 16f PDE4B% InhibitionSignificant (at 30 μM)RolipramBaseline Standard

Pathway & Workflow Visualizations

Mechanism ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase PDE4B PDE4B Enzyme cAMP->PDE4B Binds AMP AMP (Inactive) PDE4B->AMP Hydrolysis Inhibitor 1H-indeno[1,2-c][1,2]oxazole Inhibitor->PDE4B Blocks Active Site

Figure 1: Mechanism of PDE4B inhibition by 1H-indeno[1,2-c][1,2]oxazole derivatives.

Workflow Synth 1. Chemical Synthesis (Condensation & Cyclization) Purify 2. Structural Validation (NMR, IR, MS) Synth->Purify Screen 3. In Vitro Screening (MABA / MTT Assays) Purify->Screen Hit 4. Hit Identification (Efficacy vs. Standards) Screen->Hit

Figure 2: Experimental workflow for synthesizing and validating indeno-oxazole inhibitors.

Methodological Framework & Protocols

To ensure scientific integrity, the following protocols detail the causality behind the experimental design. Every assay is structured as a self-validating system to eliminate false positives.

Protocol 1: Synthesis of the 1H-Indeno[1,2-c][1,2]oxazole Scaffold
  • Step 1 (Condensation): React 5,6-dimethoxy-1-indanone (0.01 mol) with an appropriate substituted benzaldehyde (0.01 mol) in ethanol and 30% NaOH. Stir at room temperature for 4 hours to yield the intermediate 2-[(E)-1-phenylmethylidene]-1-indanone[7].

  • Step 2 (Cyclization): Dissolve the intermediate (0.001 mol) in 15 mL of glacial acetic acid. Add hydroxylamine hydrochloride ( NH2​OH⋅HCl ) (0.002 mol) and reflux for 15 hours[7].

  • Step 3 (Purification): Pour into ice-cold water, neutralize with HCl, filter, and recrystallize from ethanol[7].

  • Causality & Validation: Glacial acetic acid is deliberately chosen as both the solvent and the acid catalyst. It facilitates the nucleophilic attack of the hydroxylamine onto the enone system, driving the subsequent dehydration to lock the rigid 1,2-oxazole ring into place. Structural validation via 1H -NMR (monitoring the characteristic isoxazole proton singlet) confirms the successful cyclization[7].

Protocol 2: Microplate Alamar Blue Assay (MABA) for Antimycobacterial Screening
  • Step 1: Inoculate MTB strains (H37Rv and INHR-MTB) in Middlebrook 7H9 broth supplemented with OADC enrichment.

  • Step 2: Dispense serial dilutions of the indeno-oxazole inhibitors into 96-well plates. Include Isoniazid as a positive control and drug-free media as a negative control.

  • Step 3: Incubate at 37°C for 7 days. Add Alamar Blue reagent and incubate for an additional 24 hours.

  • Step 4: Measure fluorescence/colorimetric shift (Blue = oxidized/no growth; Pink = reduced/bacterial growth).

  • Causality & Validation: Mycobacteria are notoriously slow-growing and prone to clumping. Standard agar-based turbidity assays often yield false positives due to the precipitation of highly lipophilic compounds like indeno-oxazoles. MABA relies on cellular metabolic reduction rather than optical density, creating a self-validating system where compound precipitation does not interfere with the viability readout.

Protocol 3: MTT Assay for Anti-HIV Efficacy & Cytotoxicity
  • Step 1: Seed MT-4 cells in RPMI medium and infect with HIV-1 (IIIB strain) at 100 CCID50.

  • Step 2: Treat cells with serial dilutions of the test compounds. Maintain parallel mock-infected plates treated with the same compound concentrations.

  • Step 3: Incubate for 4 days at 37°C.

  • Step 4: Add MTT reagent. Viable cells reduce MTT to purple formazan, which is quantified spectrophotometrically.

  • Causality & Validation: The MTT assay serves a dual purpose. In infected cells, it measures the compound's ability to prevent virus-induced cell death (antiviral efficacy). In the parallel mock-infected cells, it measures the compound's inherent toxicity. This paired design ensures that observed antiviral effects are genuinely due to viral inhibition rather than broad-spectrum cytotoxicity[7].

References

  • Ali, M. A., Ismail, R., Choon, T. S., Pandian, S., & Ansari, M. Z. H. (2011). "Antimycobacterial activity: synthesis of novel 3-(substituted phenyl)-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues." Journal of Enzyme Inhibition and Medicinal Chemistry, 26(4), 598-602. 5

  • Ali, M. A., et al. (2011). "Synthesis and anti-HIV activity of novel 3-substituted phenyl-6,7-dimethoxy-3a,4-dihydro-3H-indeno[1,2-c]isoxazole analogues." Acta Poloniae Pharmaceutica, 68(3), 343-348. 4

  • Dulla, B. (2013). "Synthesis and Pharmacological Characterization Containing Heterocyclic Compounds as Potential Therapeutic Agents." PhD Thesis, Universität Regensburg. 3

Sources

Safety & Regulatory Compliance

Safety

1H-indeno[1,2-c][1,2]oxazole proper disposal procedures

The safe handling and disposal of complex heterocyclic compounds like 1H-indeno[1,2-c][1,2]oxazole and its derivatives require rigorous, scientifically grounded protocols. In drug discovery and pharmacological research,...

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Author: BenchChem Technical Support Team. Date: April 2026

The safe handling and disposal of complex heterocyclic compounds like 1H-indeno[1,2-c][1,2]oxazole and its derivatives require rigorous, scientifically grounded protocols. In drug discovery and pharmacological research, these fused tricyclic scaffolds are frequently synthesized as potential therapeutic agents, including phosphodiesterase 4B (PDE4B) inhibitors and anti-viral (anti-HIV) candidates[1][2].

Because these molecules are designed to be biologically active, their disposal must be treated with the same stringency as highly potent active pharmaceutical ingredients (APIs). This guide provides drug development professionals and laboratory scientists with field-proven, regulatory-compliant procedures for the disposal of 1H-indeno[1,2-c][1,2]oxazole to prevent occupational exposure and environmental contamination.

Chemical Profiling & Hazard Causality

To dispose of a chemical safely, you must first understand its physicochemical behavior. 1H-indeno[1,2-c][1,2]oxazole consists of an indene ring fused to an isoxazole ring.

  • Biological Permeability: The planar, highly lipophilic nature of this fused ring system allows it to easily cross biological membranes. Unintended exposure (via inhalation of dust or dermal absorption of solvent mixtures) can lead to unknown pharmacological effects.

  • Environmental Persistence: Complex nitrogen- and oxygen-containing heterocycles are highly resistant to microbial degradation in standard wastewater treatment facilities. If poured down the drain, they can persist in aquatic ecosystems, causing long-term toxicity.

  • Reactivity: While the base structure is relatively stable, synthetic intermediates often involve reactive functional groups (e.g., hydroxylamines, halogens). Disposal must account for the specific solvent matrix and any unreacted precursors.

Under the[3], the handling of such uncharacterized, biologically active research chemicals mandates a strict Chemical Hygiene Plan (CHP) prioritizing high-temperature incineration over standard chemical neutralization.

Operational Waste Segregation Workflow

Proper segregation is the most critical step in laboratory waste management. Mixing 1H-indeno[1,2-c][1,2]oxazole with incompatible waste streams (such as strong oxidizers) can cause exothermic reactions, while mixing non-halogenated and halogenated solvents drastically increases disposal costs.

WasteWorkflow Start 1H-indeno[1,2-c][1,2]oxazole Waste Generated State Determine Physical State & Matrix Start->State Solid Solid Powder / Crystals State->Solid Liquid Dissolved in Solvent State->Liquid Consumables Contaminated PPE/Sharps State->Consumables SolidDisp Seal in Amber Vial Label: Toxic Organic Solid Solid->SolidDisp LiquidDisp Segregate by Solvent (Halogenated vs Non) Liquid->LiquidDisp ConsumablesDisp Biohazard/Sharps Bin Route to Incineration Consumables->ConsumablesDisp

Workflow for segregating 1H-indeno[1,2-c][1,2]oxazole waste streams.

Step-by-Step Disposal Protocols

The following self-validating protocols ensure compliance with the[4], specifically Subpart K for academic and research laboratories.

Protocol A: Solid Compound Waste

Applicable to: Unused powder, crystallized intermediates, and lyophilized products.

  • Containment: Transfer the solid 1H-indeno[1,2-c][1,2]oxazole into a chemically compatible, sealable container (amber glass is preferred to prevent any potential UV-induced degradation).

  • Secondary Bagging: Place the primary container inside a secondary clear plastic bag (e.g., a Ziploc bag) to contain any residue if the glass shatters.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste: Toxic Organic Solid (1H-indeno[1,2-c][1,2]oxazole)". Do not use abbreviations.

  • Storage: Store in a designated Satellite Accumulation Area (SAA) away from strong oxidizing agents until collection for high-temperature incineration.

Protocol B: Liquid Waste (Solvent Mixtures)

Applicable to: Assay buffers, NMR samples (e.g., in CDCl3), and synthesis mother liquors.

  • Solvent Identification: Determine the primary solvent. 1H-indeno[1,2-c][1,2]oxazole is typically dissolved in Dimethyl Sulfoxide (DMSO) for biological assays or Dichloromethane (DCM) during synthesis.

  • Segregation:

    • Halogenated: If dissolved in DCM or Chloroform, pour into the "Halogenated Organic Waste" carboy.

    • Non-Halogenated: If dissolved in DMSO, Ethyl Acetate, or Methanol, pour into the "Non-Halogenated Organic Waste" carboy.

  • Validation Check: Ensure the waste carboy is stored in secondary containment (a spill tray) and that the funnel is removed and the cap is tightly sealed after every single addition. Leaving funnels in waste carboys is a primary OSHA violation.

Protocol C: Spill Response & Decontamination

Applicable to: Accidental benchtop or floor spills.

  • Isolate & PPE: Evacuate immediate personnel. Don specialized PPE: Nitrile gloves (double-gloved), safety goggles, and a lab coat. If the spill involves a highly concentrated powder, an N95 or P100 particulate respirator is required to prevent inhalation of pharmacologically active dust.

  • Solid Spills: Do not dry sweep. Lightly dampen a disposable laboratory wipe with water or ethanol to pick up the powder, preventing aerosolization.

  • Liquid Spills: Apply an inert, non-combustible absorbent material (e.g., vermiculite or a commercial spill pad) over the liquid.

  • Decontamination: Wash the affected surface with a detergent solution, followed by an ethanol wipe down. Place all cleanup materials into a sealed, labeled solid waste container for incineration.

Quantitative Waste Management Guidelines

To maintain compliance with EPA and institutional guidelines, adhere strictly to the accumulation limits and compatibility metrics outlined below. As recommended by the National Academies' [5], proactive inventory management prevents dangerous stockpiling of biologically active waste.

Waste CategoryPrimary MatrixCompatible ContainerMax Accumulation VolumeMax Storage Time (SAA)
Solid Waste Pure compound / PowderAmber Glass Vial1 Quart (Acute limit)3 Days (Once full)
Halogenated Liquid DCM, ChloroformHigh-Density Polyethylene (HDPE)55 GallonsUp to 180 Days
Non-Halogenated Liquid DMSO, EtOAc, MethanolHigh-Density Polyethylene (HDPE)55 GallonsUp to 180 Days
Contaminated Sharps Needles, broken glassPuncture-proof Red Bin2/3 FullVaries by state

*Note: Maximum storage times vary based on whether your facility is classified as a Large Quantity Generator (LQG - 90 days) or a Small Quantity Generator (SQG - 180 days) under EPA RCRA guidelines.

References

  • Publikationsserver der Universität Regensburg. (2013). Synthesis and Pharmacological Characterization Containing Heterocyclic Compounds as Potential Therapeutic Agents. Retrieved from: [Link]

  • Science.gov. b4c control rod: Topics by Science.gov (Details on in vitro anti-HIV activity of indeno[1,2-c]isoxazole analogues). Retrieved from:[Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from:[Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from:[Link]

Sources

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